molecular formula C10H15N3O2 B147761 Ethyl 2-amino-4-propylpyrimidine-5-carboxylate CAS No. 127957-83-9

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Cat. No.: B147761
CAS No.: 127957-83-9
M. Wt: 209.24 g/mol
InChI Key: QYDLUXLMZMKADP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4-propylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDLUXLMZMKADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380583
Record name Ethyl 2-amino-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-83-9
Record name Ethyl 2-amino-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and characterization of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes characterization data for the closely related analogue, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, to serve as a valuable reference.

Synthesis

The primary synthetic route to this compound is through a cyclocondensation reaction. The most commonly cited method involves the reaction of a guanidine salt with a functionalized acrylic acid ester.

General Reaction Scheme

The synthesis proceeds via the reaction of Guanidine acetate with Ethyl 2-butyryl-3-dimethylaminoacrylate in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Guanidine Guanidine Acetate Reaction Cyclocondensation Guanidine->Reaction Acrylate Ethyl 2-butyryl-3-dimethylaminoacrylate Acrylate->Reaction Base Sodium Ethoxide (NaOEt) Base->Reaction Base Solvent Ethanol Solvent->Reaction Solvent Time 1 hour Time->Reaction Duration Product This compound Reaction->Product Yield Yield: ~73% Product->Yield

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Guanidine acetate

  • Ethyl 2-butyryl-3-dimethylaminoacrylate

  • Sodium Ethoxide (NaOEt)

  • Absolute Ethanol

Procedure:

  • To a stirred solution of sodium ethoxide in absolute ethanol, add Guanidine acetate and stir until dissolved.

  • To this solution, add Ethyl 2-butyryl-3-dimethylaminoacrylate dropwise at room temperature.

  • The reaction mixture is then stirred for approximately 1 hour.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is then treated with water and the crude product is filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data:

ParameterValue
Reported Yield~73%
Reaction Time1 hour

Characterization

As of the latest literature review, detailed public characterization data for this compound is not available. However, the characterization data for the structurally similar Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No: 81633-29-6) is well-documented and can be used as a reference for spectroscopic analysis.

Characterization Data for Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (Analogue)

The following tables summarize the key characterization data for the methyl analogue. Researchers can expect similar characteristic peaks for the propyl derivative, with predictable shifts in the NMR spectra corresponding to the propyl group.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
AppearanceSolid
Melting Point222-226 °C

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (Predicted)Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the pyrimidine proton, a singlet for the amino protons, and signals for the methyl group protons.
¹³C NMR (Predicted)Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the ethyl group carbons, and the methyl group carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C=N and C=C stretching (pyrimidine ring), and C-H stretching (alkyl and aromatic groups).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound.

Note: The predicted NMR data is based on the known spectra of the methyl analogue and standard chemical shift values. Actual experimental values for the propyl derivative may vary slightly.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, purification, and analysis.

Logical_Workflow cluster_characterization Characterization Start Starting Materials: Guanidine Acetate Ethyl 2-butyryl-3-dimethylaminoacrylate Synthesis Cyclocondensation Reaction Start->Synthesis Workup Reaction Work-up (Solvent Removal, Aqueous Quench) Synthesis->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR EA Elemental Analysis PureProduct->EA

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data for close structural analogs with in silico predictions to offer a robust profile for research and development purposes. The document details the compound's molecular structure, predicted physicochemical characteristics, a representative synthetic protocol, and discusses its potential biological significance based on the activities of related pyrimidine-5-carboxylate derivatives. This guide is intended to serve as a foundational resource to support further investigation and application of this compound in drug discovery and materials science.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes. They are core components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of therapeutic agents exhibiting diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The substituent at the 4-position of the pyrimidine ring, in this case, a propyl group, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and solubility. This guide focuses specifically on this compound, providing a detailed analysis of its chemical and physical properties to facilitate its use in scientific research.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following tables present a combination of known identifiers and computationally predicted physicochemical properties. For comparative purposes, experimental data for the closely related analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, is also provided where available.

General and Predicted Physicochemical Data
PropertyValue (this compound)Reference
Molecular Formula C10H15N3O2N/A
Molecular Weight 209.25 g/mol N/A
CAS Number 127957-83-9N/A
Predicted Melting Point Data not availableN/A
Predicted Boiling Point Data not availableN/A
Predicted LogP Data not availableN/A
Predicted pKa Data not availableN/A
Predicted Solubility Data not availableN/A
Comparative Physicochemical Data of a Structural Analog
PropertyValue (Ethyl 2-amino-4-methylpyrimidine-5-carboxylate)Reference
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS Number 81633-29-6
Melting Point 222-226 °C[1]
Boiling Point 350.5 ± 34.0 °C (Predicted)[1]
Density 1.217 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.47 ± 0.10 (Predicted)[1]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of the title compound can be achieved via a condensation reaction between ethyl 2-cyano-3-oxohexanoate and guanidine. This method is a variation of the classical pyrimidine synthesis.

Materials:

  • Ethyl 2-cyano-3-oxohexanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in the prepared sodium ethoxide solution.

  • Addition of Reactant: To the stirred solution, add ethyl 2-cyano-3-oxohexanoate dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid. This will precipitate the crude product.

  • Purification: Filter the crude product, wash it with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not currently published. However, the broader class of pyrimidine derivatives is well-known for a wide range of pharmacological activities.[2][3]

Derivatives of 2-aminopyrimidine have been reported to exhibit activities such as:

  • Antimicrobial and Antifungal Activity: Many pyrimidine derivatives show potent activity against various strains of bacteria and fungi.[2]

  • Anticancer Activity: The pyrimidine scaffold is a common feature in many anticancer drugs. These compounds can act through various mechanisms, including the inhibition of kinases or interference with DNA synthesis.[4]

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[5]

Based on these general activities, it is plausible that this compound could be a candidate for screening in these therapeutic areas. The propyl group at the C4 position may influence its lipophilicity and steric interactions with biological targets, potentially leading to unique activity profiles.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway that this compound might modulate is the MAP kinase pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation Compound Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate MEK MEK Compound->MEK Inhibition RAF RAF RAS->RAF Activation RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression G Start Start: Reagents (Ethyl 2-cyano-3-oxohexanoate, Guanidine) Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Workup Reaction Work-up (Neutralization, Precipitation) Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End Pure Compound NMR->End IR->End MS->End G Compound Pure Compound PrimaryScreening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies (IC₅₀/EC₅₀ Determination) HitIdentification->DoseResponse Active LeadOptimization Lead Optimization HitIdentification->LeadOptimization Inactive MechanismOfAction Mechanism of Action Studies DoseResponse->MechanismOfAction MechanismOfAction->LeadOptimization

References

"Ethyl 2-amino-4-propylpyrimidine-5-carboxylate molecular structure and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data on Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Molecular Structure and Formula

This compound is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This core is functionalized with an amino group at position 2, a propyl group at position 4, and an ethyl carboxylate group at position 5.

Molecular Formula: C₁₀H₁₅N₃O₂

Molecular Weight: 209.24 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below. For comparison, predicted data for the closely related methyl analogue is also included.

PropertyValue (Propyl Derivative)Predicted Value (Methyl Derivative)
CAS Number 127957-83-981633-29-6
Molecular Formula C₁₀H₁₅N₃O₂C₈H₁₁N₃O₂
Molecular Weight 209.24 g/mol 181.19 g/mol
Melting Point 124-125 °C222-226 °C
Boiling Point 396.9±44.0 °C (Predicted)350.5±34.0 °C (Predicted)
Density 1.150±0.06 g/cm³ (Predicted)1.217±0.06 g/cm³ (Predicted)

Synthesis and Experimental Protocols

A potential synthetic route, based on the synthesis of analogous 2-amino-4,6-diarylpyrimidine-5-carboxylates, could involve the following key steps:

Synthesis_Workflow reagents Ethyl 2-cyano-3-propylacrylate + Guanidine cyclization Cyclization Reaction (e.g., in Ethanol with base) reagents->cyclization intermediate Formation of Dihydropyrimidine Intermediate cyclization->intermediate oxidation Oxidation Step intermediate->oxidation product Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate oxidation->product

Caption: A potential synthetic workflow for the target compound.

General Biginelli Reaction Protocol (Adaptable):

  • Reaction Setup: To a solution of an appropriately substituted β-ketoester (in this case, an ethyl ester with a propyl group) and an aldehyde in a suitable solvent (e.g., ethanol or DMF), add urea or a urea equivalent like guanidine.

  • Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid.

  • Reaction Conditions: The mixture is heated, often under reflux, for a period ranging from a few hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Applications

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Derivatives of pyrimidine-5-carboxylate, in particular, have garnered significant interest in drug discovery.

While specific biological data for this compound is not yet published, the broader class of 2-aminopyrimidine derivatives has been reported to exhibit a wide range of pharmacological activities, including:

  • Antihypertensive

  • Antiviral [1]

  • Anticancer

  • Antibacterial

  • Anti-inflammatory

The presence of the 2-amino group and the carboxylic ester at position 5 are key features that can be modified to tune the biological activity and pharmacokinetic properties of these compounds. The propyl group at position 4 will influence the lipophilicity and steric profile of the molecule, which can impact its binding to biological targets.

Given the known activities of related pyrimidine derivatives, this compound represents a valuable scaffold for further investigation in various therapeutic areas. The logical progression for research on this compound would be:

Research_Progression synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Biological Screening (e.g., enzyme assays, cell-based assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Logical research workflow for the evaluation of the title compound.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its potential as a therapeutic agent.

References

The Multifaceted Biological Activities of Novel 2-Aminopyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a wide array of biological targets. In recent years, extensive research has focused on the synthesis and biological evaluation of novel 2-aminopyrimidine derivatives, leading to the discovery of potent agents with diverse therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide provides a comprehensive overview of these advancements, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of 2-Aminopyrimidine Derivatives

Novel 2-aminopyrimidine derivatives have emerged as promising candidates for cancer therapy, primarily through their action as kinase inhibitors. By targeting specific kinases involved in cancer cell proliferation, survival, and signaling, these compounds offer a targeted approach to cancer treatment.

FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] Several novel 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.

Table 1: In Vitro Activity of Novel 2-Aminopyrimidine FLT3 Inhibitors

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
9 FLT3-WT56.6--[4]
FLT3-D835Y77.89--[4]
15 FLT3-WT7.42MV4-110.83[5]
FLT3-D835Y9.21MOLM-1310.55[5]
30 FLT37.2--[4]
36 FLT31.5--[4]

IC50: Half-maximal inhibitory concentration. WT: Wild-type. D835Y: A common activating mutation.

Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[2][5][6] Mutations like internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations lead to constitutive activation of the receptor, driving leukemogenesis.[1][3] 2-Aminopyrimidine inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds P_FLT3 p-FLT3 (Dimerized & Activated) FLT3->P_FLT3 Dimerization & Autophosphorylation GRB2 GRB2/SOS P_FLT3->GRB2 PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->P_FLT3 Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation STAT5->Proliferation CDK_HDAC_Pathway cluster_regulation Cell Cycle Regulation HDAC HDAC Histones Histones HDAC->Histones Deacetylates p21_gene p21 Gene Histones->p21_gene Represses Transcription p21 p21 (CDK Inhibitor) p21_gene->p21 transcribes CDK_Cyclin CDK/Cyclin Complex p21->CDK_Cyclin Inhibits p_Rb p-Rb CDK_Cyclin->p_Rb Phosphorylates Rb Rb Rb->p_Rb E2F E2F p_Rb->E2F Releases CellCycle Cell Cycle Progression (G1/S) E2F->CellCycle Promotes Inhibitor 2-Aminopyrimidine Dual Inhibitor Inhibitor->HDAC Inhibits Inhibitor->CDK_Cyclin Inhibits Biofilm_Formation_Workflow Planktonic Planktonic Bacteria Attachment Initial Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS) Microcolony->Maturation Dispersal Dispersal Maturation->Dispersal Dispersal->Planktonic Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Attachment Inhibits Inhibitor->Maturation Inhibits

References

A Comprehensive Technical Review of 2-Amino-4-Alkylpyrimidine-5-Carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among its vast derivatives, the 2-amino-4-alkylpyrimidine-5-carboxylate framework has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds, with a focus on their potential in drug discovery and development.

Synthesis of the 2-Amino-4-Alkylpyrimidine-5-Carboxylate Core

The construction of the 2-amino-4-alkylpyrimidine-5-carboxylate scaffold is most commonly achieved through multicomponent reactions, offering an efficient and convergent approach to this heterocyclic system. The Biginelli reaction and its variations are particularly prominent, involving the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine derivative.

General Synthetic Workflow

The synthesis typically follows a one-pot procedure where the reactants are combined in a suitable solvent, often with a catalyst, and heated. Microwave-assisted synthesis has gained traction for its ability to significantly reduce reaction times and improve yields.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions beta_dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) one_pot One-Pot Reaction (e.g., Biginelli-type) beta_dicarbonyl->one_pot aldehyde Aldehyde (Alkyl/Aryl) aldehyde->one_pot guanidine Guanidine Derivative guanidine->one_pot intermediate Dihydropyrimidine Intermediate one_pot->intermediate catalyst Catalyst (Acidic or Basic) catalyst->one_pot solvent Solvent (e.g., Ethanol, DMF) solvent->one_pot heating Heating (Conventional or Microwave) heating->one_pot aromatization Aromatization (Oxidation or Spontaneous) intermediate->aromatization product 2-Amino-4-Alkylpyrimidine- 5-Carboxylate aromatization->product purification Purification (Crystallization or Chromatography) product->purification

General synthetic workflow for 2-amino-4-alkylpyrimidine-5-carboxylates.
Representative Experimental Protocol: Microwave-Assisted Biginelli Synthesis

This protocol describes a general and efficient method for the synthesis of 2-aminodihydropyrimidines, which can be subsequently aromatized to the target pyrimidines.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

  • Guanidine hydrochloride (2.0 mmol)

  • Sodium bicarbonate (4.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • A mixture of the aldehyde, β-dicarbonyl compound, guanidine hydrochloride, and sodium bicarbonate is prepared in a microwave-safe reaction vessel.

  • Ethanol is added as the solvent.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 10-20 minutes.

  • After cooling to room temperature, cold water is added to the reaction mixture.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-amino-4-alkyl-1,4-dihydropyrimidine-5-carboxylate.

  • If the aromatized product is desired and not formed spontaneously, an oxidation step using an appropriate oxidizing agent (e.g., DDQ, iodine) can be performed.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-amino-4-alkylpyrimidine-5-carboxylates have been investigated for a wide array of pharmacological activities, as summarized in the following sections.

Anticancer Activity

This class of compounds has shown significant potential as anticancer agents, with activities demonstrated against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

Compound/DerivativeTarget Cell Line(s)IC50 (µM)Reference
2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamide (AS1517499)STAT6 inhibition0.021[1]
Thieno[2,3-d]pyrimidine derivative 3 MCF-70.045[2]
Thieno[2,3-d]pyrimidine derivative 4 MCF-70.11[2]
Thieno[2,3-d]pyrimidine derivative 2 MDA-MB-2310.16[2]
Thieno[2,3-d]pyrimidine derivative 4 MDA-MB-2310.24[2]
Pyrimidopyrimidine 3b HCT-116, MCF-7, HEPG-2Close to Doxorubicin[3]
Pyrimidopyrimidine 10b HCT-116, MCF-7, HEPG-2Close to Doxorubicin[3]
Pyrimidopyrimidine 10c HCT-116, MCF-7, HEPG-2Close to Doxorubicin[3]
2-amino-4-chloro-pyrimidine derivative 6 HCT11689.24[4]
2-amino-4-chloro-pyrimidine derivative 6 MCF789.37[4]
Antimicrobial Activity

Several 2-amino-4-alkylpyrimidine-5-carboxylate derivatives have been reported to possess antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes.

Compound/DerivativeTarget Organism(s)Activity/IC50 (µg/mL)Reference
3-acetylcoumarin derivative 3ACDT Staphylococcus aureus58.60[5]
3-acetylcoumarin derivative 3ACDT Pseudomonas aeruginosa95.21[5]
Pyrimidopyrimidine derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. flavusExcellent activity for several derivatives[3]
Enzyme Inhibition

The 2-aminopyrimidine scaffold is a versatile pharmacophore for designing enzyme inhibitors. Derivatives have shown potent inhibitory activity against various enzymes, including kinases, α-glucosidase, and α-amylase.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamide (AS1517499)STAT60.021[1]
2-amino-4,6-diarylpyrimidine 4p α-glucosidase0.087[6]
2-amino-4,6-diarylpyrimidine 4p α-amylase0.189[6]
2-amino-4,6-diarylpyrimidine 6p α-glucosidase0.095[6]
2-amino-4,6-diarylpyrimidine 6p α-amylase0.214[6]
Thieno[2,3-d]pyrimidine 2 Human Thymidylate Synthase0.054[7]
Thieno[2,3-d]pyrimidine 2 Human Dihydrofolate Reductase0.019[7]
Adenosine Receptor Antagonism

A series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been developed as potent and selective antagonists of the A1 adenosine receptor. The structure-activity relationship studies have highlighted the importance of substituents at the 2, 4, and 6 positions of the pyrimidine ring for affinity and selectivity.

Compound SubsetNumber of DerivativesYield Range (%)Biological TargetReference
18, 19, 2010845-89Adenosine Receptors[8]

Signaling Pathway Inhibition: A Case Study of STAT6

Several 2-amino-pyrimidine derivatives have been identified as potent inhibitors of the STAT6 signaling pathway. STAT6 is a key transcription factor in the IL-4/IL-13 signaling cascade, which plays a crucial role in allergic and inflammatory responses. Inhibition of STAT6 is a promising therapeutic strategy for diseases such as asthma and atopic dermatitis.

G IL4_13 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4_13->Receptor Binds JAK JAK1 / JAK3 Receptor->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 (Dimerization) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to Gene_Expression Gene Expression (e.g., GATA3, IgE) Nucleus->Gene_Expression Promotes Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->STAT6 Inhibits Phosphorylation

Inhibition of the STAT6 signaling pathway by 2-aminopyrimidine derivatives.

Conclusion and Future Perspectives

The 2-amino-4-alkylpyrimidine-5-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. The synthetic accessibility through efficient multicomponent reactions allows for the rapid generation of diverse chemical libraries. The broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscores the therapeutic potential of this privileged core.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization and structure-activity relationship studies to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Mechanism of Action Studies: In-depth biological investigations to elucidate the precise molecular mechanisms underlying the observed activities.

  • Exploration of New Biological Targets: Screening of 2-aminopyrimidine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Development of Drug Delivery Systems: Formulation studies to improve the bioavailability and targeted delivery of promising candidates.

The continued exploration of the 2-amino-4-alkylpyrimidine-5-carboxylate chemical space is poised to yield novel therapeutic agents for a variety of diseases, making it a continued area of high interest for the pharmaceutical and medicinal chemistry communities.

References

An In-depth Technical Guide to Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, with the Chemical Abstracts Service (CAS) number 127957-83-9 , is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. As such, derivatives like this compound are of significant interest to researchers in medicinal chemistry and drug development for their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides a summary of the available information on this compound, its chemical identity, potential suppliers, and a generalized framework for its synthesis and potential biological context.

Chemical Identity and Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer some of its properties based on its structure and data from closely related analogs. For comparative purposes, the properties of the well-characterized methyl analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6), are presented below. Researchers should use these values as estimations and verify them experimentally for the propyl derivative.

PropertyValue (for Ethyl 2-amino-4-methylpyrimidine-5-carboxylate)Reference
CAS Number 81633-29-6[1]
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance White to light yellow solid[1]
Melting Point 222-226 °C[1]
Boiling Point (Predicted) 350.5 ± 34.0 °C at 760 mmHg[1]
Density (Predicted) 1.217 ± 0.06 g/cm³[1]
pKa (Predicted) 2.47 ± 0.10[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]

Disclaimer: The quantitative data presented above is for the methyl analog (CAS 81633-29-6) and should be considered as an approximation for this compound. Experimental verification is strongly recommended.

Suppliers

A number of chemical suppliers list this compound (CAS: 127957-83-9) in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:

  • Dideu Industries Group Limited

  • ZHEJIANG JIUZHOU CHEM CO.,LTD.

  • Tianjin SPHINX SCIENTIFIC LAB

  • Amadis Chemical Co., Ltd.

  • Henan Allgreen Chemical Co.,Ltd.

  • Apollo Scientific

It is advisable to contact these suppliers directly to confirm availability, purity, and lead times.

Experimental Protocols

General Synthesis of 2-Amino-4-alkylpyrimidine-5-carboxylates

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and well-established method for the synthesis of 2-amino-4-alkylpyrimidine-5-carboxylates involves the condensation of an amidine with a suitable three-carbon synthon. A common approach is the reaction of guanidine with an ethyl 2-(alkoxymethylene)-3-oxalkanoate.

Reaction Scheme:

G reagents Guanidine + Ethyl 2-(ethoxymethylene)-3-oxohexanoate product This compound reagents->product Condensation conditions Base (e.g., NaOEt) Ethanol, Reflux

General Synthetic Workflow

Materials:

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethyl 2-(ethoxymethylene)-3-oxohexanoate (or a similar precursor for the propyl group)

  • Anhydrous ethanol

Procedure:

  • Preparation of Guanidine Free Base (if starting from hydrochloride): A solution of guanidine hydrochloride in ethanol is treated with an equimolar amount of sodium ethoxide. The precipitated sodium chloride is removed by filtration under an inert atmosphere.

  • Reaction Setup: The ethanolic solution of guanidine is added to a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Addition of the Ketoester: An equimolar amount of ethyl 2-(ethoxymethylene)-3-oxohexanoate is added dropwise to the guanidine solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a suitable acid (e.g., acetic acid).

  • Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Disclaimer: This is a generalized protocol and may require optimization for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Potential Biological Significance and Signaling Pathways

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently found in compounds that act as protein kinase inhibitors.[2] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Specifically, pyrimidine derivatives have been extensively explored as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4]

Upon binding of a growth factor, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates intracellular signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate cell proliferation, survival, and migration.[3][5] Many pyrimidine-based drugs function by competing with ATP for the kinase domain's binding site, thereby inhibiting the phosphorylation cascade.

Given its structure, it is plausible that this compound or its derivatives could be investigated as inhibitors within such signaling pathways.

ReceptorTyrosineKinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Recruitment Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellResponse Cell Proliferation, Survival, etc. Transcription->CellResponse Pyrimidine Pyrimidine Inhibitor (e.g., Ethyl 2-amino-4- propylpyrimidine- 5-carboxylate derivative) Pyrimidine->P_RTK Inhibition

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram above illustrates a simplified RTK signaling cascade. Pyrimidine derivatives often act as competitive inhibitors at the ATP-binding site of the phosphorylated (active) RTK, thereby blocking downstream signaling and cellular responses like proliferation. This makes them valuable candidates for anticancer drug development.[6]

References

Navigating the Solubility Landscape of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For pyrimidine derivatives like Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, which are explored for a wide range of biological activities, understanding their solubility is paramount.[1][2] Poor solubility can lead to challenges in:

  • Synthesis and Purification: Affecting reaction kinetics and the efficiency of crystallization and chromatographic purification.

  • Formulation: Limiting the choice of delivery vehicles and impacting the stability and homogeneity of the final drug product.

  • Bioavailability: Insufficient solubility can lead to poor absorption and, consequently, reduced therapeutic efficacy.[1]

This guide will delve into the standard experimental protocols for accurately measuring the solubility of such compounds.

Quantitative Solubility Data: A Look at Analogous Compounds

Direct, quantitative solubility data for this compound in common organic solvents remains to be published. However, studies on similar pyrimidine derivatives provide valuable context. For instance, research on a series of pyrimidine derivatives has shown that solubility is influenced by the nature of the solvent and the temperature, with solubility generally increasing with a rise in temperature.[3]

To provide a frame of reference, the following table summarizes qualitative and any available quantitative solubility information for structurally related pyrimidine derivatives. It is crucial to note that this data is for analogous compounds and should be used as a general guide only.

Compound/Derivative ClassSolvent(s)Solubility Data/ObservationsReference(s)
Various Pyrimidine DerivativesMethanol, N,N-dimethylformamide (DMF), Carbon tetrachloride (CCl4)The order of solubility was found to be DMF > Methanol > CCl4. Solubility increased with increasing temperature.[3][3]
Pyrimidine DerivativesMethanolSolubility was measured by the gravimetrical method at temperatures from 293.15 K to 313.15 K.[2][2]
Pyrazolo[3,4-d]pyrimidine derivativesWater (with polymers)These compounds are noted to be highly hydrophobic with low water solubility.[4]
General Pyrimidine DerivativesPolar SolventsGenerally soluble in polar solvents due to the presence of hydrophilic functional groups.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is achieved through well-defined experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[4][5]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over a sufficient period.[1] The most common method for this determination is the Shake-Flask Method .

Detailed Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1][2]

  • Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[6][7]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[1][6]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][7]

  • Data Reporting: The solubility is reported in units such as µg/mL or mol/L.[1]

A variation of this is the Gravimetric Method , which is particularly useful for determining solubility in a single solvent.

Detailed Protocol: Gravimetric Method

  • Saturation: A saturated solution is prepared by adding an excess of the solute to a known mass of the solvent and ensuring equilibrium is reached, as in the shake-flask method.[2][8][9]

  • Sample Withdrawal: A known mass of the clear, saturated solution is carefully withdrawn.[2]

  • Solvent Evaporation: The solvent is evaporated from the withdrawn sample, leaving behind the non-volatile solute.

  • Mass Determination: The mass of the remaining solute is determined.

  • Calculation: The solubility is calculated as the mass of the solute per mass or volume of the solvent.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[5][6] This method is often used in high-throughput screening during early drug discovery.[6][7]

Detailed Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent like DMSO.[1]

  • Addition to Solvent: A small volume of the stock solution is added to the test solvent (e.g., an organic solvent or buffer).[1]

  • Incubation: The mixture is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature.[1][6]

  • Precipitation Detection: The formation of a precipitate is detected by methods such as nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.[6]

  • Quantification: The concentration in the solution phase is determined by analyzing the clear supernatant after centrifugation or filtration.[6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration in supernatant/filtrate (e.g., HPLC) C->D E Report thermodynamic solubility (µg/mL or mol/L) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_mixing Mixing & Incubation cluster_detection Detection & Analysis cluster_reporting Reporting A Prepare high-concentration stock solution (e.g., in DMSO) B Add stock solution to test solvent A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Detect precipitation (e.g., nephelometry) C->D E Quantify soluble fraction D->E F Report kinetic solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

While the precise solubility of this compound in various organic solvents is yet to be documented publicly, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing standardized methods such as the shake-flask or gravimetric protocols for thermodynamic solubility, and kinetic assays for high-throughput screening, drug development professionals can generate the data required to advance their research. It is recommended that future work focuses on systematically measuring the solubility of this compound in a range of pharmaceutically relevant solvents and temperatures to build a comprehensive solubility profile. This will undoubtedly aid in the rational design of subsequent formulation and delivery strategies.

References

Spectroscopic and Synthetic Insights into Ethyl 2-amino-4-propylpyrimidine-5-carboxylate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis is presented. This document aims to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Spectroscopic Data Analysis

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (propyl)~0.9 - 1.0Triplet~7.0 - 7.5
-CH₂- (propyl)~1.6 - 1.8Sextet~7.0 - 7.5
-CH₂- (at C4)~2.6 - 2.8Triplet~7.0 - 7.5
-O-CH₂-CH₃~1.3 - 1.4Triplet~7.0 - 7.2
-O-CH₂-CH₃~4.2 - 4.4Quartet~7.0 - 7.2
-NH₂~5.5 - 6.5Broad Singlet-
Pyrimidine-H (at C6)~8.5 - 8.7Singlet-

Note: Solvent used for analysis is typically DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
-C H₃ (propyl)~13 - 14
-C H₂- (propyl)~22 - 24
-C H₂- (at C4)~35 - 37
-O-CH₂-C H₃~14 - 15
-O-C H₂-CH₃~60 - 62
C2~162 - 164
C4~170 - 172
C5~105 - 107
C6~158 - 160
C=O (ester)~165 - 167

Note: Solvent used for analysis is typically DMSO-d₆ or CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amino)3300 - 3500Medium, Broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1700 - 1720Strong
C=N and C=C stretch (pyrimidine ring)1550 - 1650Medium to Strong
N-H bend (amino)1600 - 1640Medium
C-O stretch (ester)1200 - 1300Strong
Predicted Mass Spectrometry (MS) Data

For this compound (C₁₀H₁₅N₃O₂), the expected molecular weight is approximately 209.25 g/mol .

Table 4: Predicted Mass Spectrometry Fragments

m/zInterpretation
209[M]⁺ (Molecular ion)
180[M - C₂H₅]⁺
164[M - OC₂H₅]⁺
136[M - COOC₂H₅]⁺

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established condensation reaction, commonly known as the Biginelli reaction or a related variant. A plausible synthetic route is outlined below.

General Reaction Scheme

A common method for the synthesis of such pyrimidine derivatives involves the three-component reaction of an amidine (or guanidine for a 2-amino group), a β-ketoester, and an aldehyde. For the target molecule, ethyl 2-propyl-3-oxobutanoate would be a key intermediate, which is not commercially available and would need to be synthesized first. A more direct approach would be the condensation of guanidine with a suitable 1,3-dicarbonyl compound.

A potential synthetic pathway is the reaction of guanidine nitrate with ethyl 2-formylhexanoate in the presence of a base like sodium ethoxide.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Guanidine Nitrate + Ethyl 2-formylhexanoate Reaction Condensation Reaction Reactants->Reaction 1. Mix Base Sodium Ethoxide in Ethanol Base->Reaction 2. Add Workup Acidification & Extraction Reaction->Workup 3. Quench Purification Column Chromatography or Recrystallization Workup->Purification 4. Isolate Crude Product Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate Purification->Product 5. Obtain Pure NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Synthetic and characterization workflow for this compound.
Detailed Methodology

Materials:

  • Guanidine nitrate

  • Ethyl 2-formylhexanoate (to be synthesized from ethyl hexanoate and ethyl formate)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve clean sodium metal (1.0 eq) in absolute ethanol with stirring.

  • Reaction: To the freshly prepared sodium ethoxide solution, add guanidine nitrate (1.0 eq). Stir the mixture for 30 minutes at room temperature. Subsequently, add a solution of ethyl 2-formylhexanoate (1.0 eq) in absolute ethanol dropwise over a period of 30-60 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize carefully with dilute hydrochloric acid to pH ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the pure this compound.

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic techniques used for the structural elucidation of the target molecule.

spectroscopic_analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Target Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate H_NMR ¹H NMR Target->H_NMR C_NMR ¹³C NMR Target->C_NMR IR_Spec FT-IR Target->IR_Spec Mass_Spec MS Target->Mass_Spec Structure Confirmed Structure H_NMR->Structure Proton Environment Connectivity C_NMR->Structure Carbon Skeleton IR_Spec->Structure Functional Groups Mass_Spec->Structure Molecular Weight Fragmentation Pattern

Caption: Interrelation of spectroscopic methods for structural confirmation.

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust predictive framework for its spectroscopic characteristics based on analogous compounds. The detailed synthetic protocol offers a practical starting point for its preparation in a laboratory setting. The provided workflows and logical diagrams serve to streamline the processes of synthesis and characterization for researchers in the field. It is anticipated that this technical guide will facilitate further research and application of this promising heterocyclic compound.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical evolution of 2-aminopyrimidine synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational Pinner synthesis, the principal synthetic routes, and modern advancements in the field. It includes detailed experimental protocols, comparative data on synthetic efficiency, and visualizations of key reaction pathways and workflows.

A Historical Perspective: From Pinner's Pioneering Work to Modern Methodologies

The systematic exploration of pyrimidine chemistry began in 1884 with the seminal work of Adolf Pinner.[1] His pioneering synthesis involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for what would become a cornerstone of heterocyclic chemistry.[1][2] Pinner's method, now known as the Pinner pyrimidine synthesis, provided the first rational approach to constructing the pyrimidine ring, a scaffold that would later be identified as a critical component of nucleic acids and numerous biologically active molecules.[1][3]

Following Pinner's discovery, the "principal synthesis" emerged as a more general and widely adopted method for producing pyrimidines. This approach involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment.[1] Specifically for the synthesis of 2-aminopyrimidines, guanidine is employed as the N-C-N source, reacting with various β-dicarbonyl compounds to yield the desired heterocyclic core.[4]

Over the decades, synthetic methodologies have continuously evolved, driven by the demand for greater efficiency, milder reaction conditions, and broader substrate scope. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of 2-aminopyrimidine derivatives, offering dramatically reduced reaction times and often improved yields compared to conventional heating methods.[5]

Core Synthetic Strategies: From Classical to Contemporary

This section provides a detailed examination of the key synthetic routes to 2-aminopyrimidines, complete with experimental protocols and comparative data.

The Pinner Synthesis: The Genesis of Pyrimidine Chemistry

The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2] While historically significant, this method is often limited by the availability of the required amidine precursors.

Experimental Protocol: A Representative Pinner-type Synthesis of a 2-Aminopyrimidine Derivative

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

    • Guanidine hydrochloride (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • Absolute ethanol

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • Guanidine hydrochloride is added to the cooled sodium ethoxide solution and stirred until a homogenous solution is obtained.

    • The 1,3-dicarbonyl compound is then added dropwise to the reaction mixture with continuous stirring.

    • The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

The Principal Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

This remains one of the most versatile and widely used methods for the synthesis of 2-aminopyrimidines due to the ready availability of both guanidine and a vast array of β-dicarbonyl compounds.[4]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

  • Materials:

    • Acetylacetone (1.0 eq)

    • Guanidine hydrochloride (1.0 eq)

    • Sodium hydroxide (1.0 eq)

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide in water.

    • Add guanidine hydrochloride to the sodium hydroxide solution and stir until fully dissolved.

    • To this solution, add acetylacetone dropwise with vigorous stirring.

    • The reaction mixture is then heated at 80-90°C for 3-4 hours.

    • After cooling to room temperature, the precipitated product is collected by filtration.

    • The crude product is washed with cold water and then recrystallized from ethanol to afford pure 2-amino-4,6-dimethylpyrimidine.

Table 1: Quantitative Comparison of Classical Synthesis Methods

β-Dicarbonyl CompoundAmidine/Guanidine SourceCatalyst/BaseSolventReaction Time (h)Yield (%)
AcetylacetoneGuanidine HydrochlorideSodium EthoxideEthanol4~75
Ethyl AcetoacetateGuanidine HydrochlorideSodium EthoxideEthanol6~70
MalondialdehydeGuanidine HydrochlorideSodium HydroxideWater3~80
Modern Advancements: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2-aminopyrimidines, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 2-Aminopyrimidines

  • Materials:

    • Substituted Chalcone (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol or DMF

  • Procedure:

    • In a microwave-safe reaction vessel, suspend the substituted chalcone and guanidine hydrochloride in the chosen solvent.

    • Add sodium hydroxide to the mixture.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 100-120°C for 5-15 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and precipitate the product by adding cold water.

    • Collect the product by filtration and recrystallize from a suitable solvent.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminopyrimidines

ReactantsMethodReaction TimeYield (%)
Benzaldehyde, Acetophenone, GuanidineConventional8 h75
Benzaldehyde, Acetophenone, GuanidineMicrowave10 min92
4-Chlorobenzaldehyde, Acetophenone, GuanidineConventional10 h78
4-Chlorobenzaldehyde, Acetophenone, GuanidineMicrowave12 min95

Visualizing the Synthesis: Reaction Mechanisms and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

Pinner_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product dicarbonyl β-Dicarbonyl Compound intermediate1 Initial Adduct dicarbonyl->intermediate1 Nucleophilic Attack guanidine Guanidine guanidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization aminopyrimidine 2-Aminopyrimidine intermediate2->aminopyrimidine Dehydration

Pinner Synthesis Reaction Mechanism

Experimental_Workflow start Start dissolve Dissolve Guanidine and Base in Solvent start->dissolve add_dicarbonyl Add β-Dicarbonyl Compound dissolve->add_dicarbonyl reflux Heat to Reflux add_dicarbonyl->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Reaction Work-up (Cool, Neutralize) monitor->workup Reaction Complete filter Filter Crude Product workup->filter recrystallize Recrystallize filter->recrystallize characterize Characterize Product (NMR, MS, etc.) recrystallize->characterize end End characterize->end

References

Methodological & Application

One-Pot Synthesis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive one-pot synthesis protocol for Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The described method is a modification of the Biginelli reaction, a multicomponent reaction known for its efficiency and atom economy. By reacting butyraldehyde, ethyl cyanoacetate, and guanidine hydrochloride under microwave irradiation, the target pyrimidine derivative can be synthesized in a single step. This protocol offers a streamlined and efficient alternative to traditional multi-step synthetic routes, reducing reaction time and simplifying purification. The application of microwave-assisted synthesis further enhances the reaction rate, leading to potentially higher yields and a greener chemical process.

Introduction

Pyrimidine derivatives are a critical class of N-heterocyclic compounds that form the core structure of numerous biologically active molecules, including antiviral, antibacterial, and anticancer agents. The 2-amino-pyrimidine moiety, in particular, is a prevalent feature in many pharmaceutical compounds. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug development pipelines. Traditional methods for the synthesis of such substituted pyrimidines often involve multiple steps, leading to lower overall yields and increased waste. One-pot multicomponent reactions, such as the Biginelli reaction, provide an elegant solution to these challenges by combining three or more reactants in a single reaction vessel to form a complex product.[1] This application note provides a detailed, robust, and reproducible one-pot protocol for the synthesis of this compound, tailored for researchers in organic and medicinal chemistry.

Data Summary

The following table summarizes representative yields for the synthesis of analogous 2-aminodihydropyrimidine-5-carboxylates using a similar one-pot, microwave-assisted Biginelli-type reaction with various aliphatic aldehydes.[2][3] These examples demonstrate the general applicability and efficiency of the method for the synthesis of 4-alkyl-substituted pyrimidine derivatives.

Aldehydeβ-Dicarbonyl CompoundAmidine SourceSolventTemperature (°C)Time (min)Yield (%)Reference
IsovaleraldehydeEthyl acetoacetateGuanidine HClEthanol1201075[2]
PivalaldehydeEthyl acetoacetateGuanidine HClEthanol1201036[2]
BenzaldehydeEthyl acetoacetateGuanidine HClEthanol1201091[2][4]

Experimental Protocol

This protocol is adapted from the general procedure for the microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds.[2][3]

Materials:

  • Butyraldehyde (Reagent grade, ≥99%)

  • Ethyl cyanoacetate (Reagent grade, 99%)

  • Guanidine hydrochloride (Reagent grade, ≥99%)

  • Sodium bicarbonate (NaHCO₃) (Reagent grade, ≥99.5%)

  • Ethanol (Anhydrous, 200 proof)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add guanidine hydrochloride (1.5 mmol, 1.0 equiv), sodium bicarbonate (4.0 mmol, 2.67 equiv), butyraldehyde (1.0 mmol, 0.67 equiv), and ethyl cyanoacetate (1.1 mmol, 0.73 equiv).

  • Solvent Addition: Add 5 mL of anhydrous ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 10-20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reaction Workflow

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification butyraldehyde Butyraldehyde microwave Microwave Irradiation 120°C, 10-20 min butyraldehyde->microwave ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->microwave guanidine_hcl Guanidine HCl guanidine_hcl->microwave filtration Filtration microwave->filtration solvent Ethanol solvent->microwave recrystallization Recrystallization/ Column Chromatography filtration->recrystallization product Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate recrystallization->product

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key steps in the proposed Biginelli-type reaction mechanism for the formation of the pyrimidine ring.

Biginelli_Mechanism A Butyraldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation A->B Base C Ethyl 2-cyano-3-propylacrylate B->C E Michael Addition C->E D Guanidine D->E F Acyclic Intermediate E->F G Intramolecular Cyclization F->G H Dihydropyrimidine Intermediate G->H I Oxidation/Aromatization H->I J Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate I->J

Caption: Proposed mechanistic pathway for the pyrimidine synthesis.

References

Application Note and Protocol for the Purification of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate using silica gel column chromatography. This method is designed to efficiently separate the target compound from reaction byproducts and unreacted starting materials, yielding a high-purity product suitable for further research and development applications. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and elution procedures. Additionally, this note includes a workflow diagram for the purification process and a table summarizing the expected chromatographic parameters.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. Synthesis of this molecule can result in a crude mixture containing impurities that must be removed to ensure accurate biological evaluation and to meet the stringent purity requirements for drug development. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This application note details a robust method for the purification of this compound utilizing normal-phase column chromatography on silica gel. The described protocol is optimized for high resolution and recovery.

Experimental Protocol

This protocol is intended for the purification of a crude sample of this compound. The quantities and column size should be adjusted based on the scale of the purification.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for reducing tailing)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine).

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.

Column Preparation (Slurry Packing Method)
  • Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

  • Gently pour the slurry into the column. Tap the column gently to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the column does not run dry.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for better resolution, perform a dry loading:

    • Dissolve the crude product in a volatile solvent.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the determined mobile phase composition. A gradient elution is recommended for optimal separation. Start with a less polar mixture (e.g., n-hexane:ethyl acetate 8:2) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions in appropriately sized test tubes.

  • Monitor the separation by spotting collected fractions on TLC plates and visualizing as described in section 2.2.

  • Combine the fractions containing the pure product.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of n-Hexane and Ethyl Acetate
Initial Mobile Phase n-Hexane:Ethyl Acetate (8:2, v/v)
Final Mobile Phase n-Hexane:Ethyl Acetate (6:4, v/v)
Optional Additive 0.1% Triethylamine (to reduce peak tailing)
Expected Rf of Product ~0.3 in n-Hexane:Ethyl Acetate (7:3, v/v)
Detection Method UV visualization at 254 nm
Expected Yield >85% (dependent on crude purity)
Expected Purity >98% (by NMR and/or LC-MS)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis to Determine Mobile Phase Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Final_Product Pure Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Recrystallization of 2-Aminopyrimidine-5-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the recrystallization of 2-aminopyrimidine-5-carboxylate esters, a class of compounds with significant interest in medicinal chemistry and drug development. The purification of these esters is crucial for ensuring the accuracy of biological assays and the quality of downstream applications. The following protocols are based on established methodologies and offer guidance on solvent selection and common recrystallization techniques.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Key Recrystallization Techniques

Two primary techniques are commonly employed for the recrystallization of 2-aminopyrimidine-5-carboxylate esters:

  • Single Solvent Recrystallization: This is the most straightforward method, where the crude solid is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly to induce crystallization.

  • Mixed Solvent (Anti-solvent) Recrystallization: This technique is useful when a single solvent does not provide the desired solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent," in which the compound is poorly soluble, is gradually added to induce precipitation and crystallization.

Solvent Selection and Screening

The choice of solvent is critical for successful recrystallization. For 2-aminopyrimidine derivatives, polar protic solvents are often effective. Based on available literature, the following solvents have been successfully used for the recrystallization of related compounds.

Table 1: Common Solvents for Recrystallization of 2-Aminopyrimidine Derivatives

Solvent SystemCompound TypeObservations
Ethanol2-Aminopyrimidine derivativesGenerally effective for a range of substituted 2-aminopyrimidines.
Methanol6-amino-5-(chloro(aryl)methyl)pyrimidine-2,4(1H,3H)-dioneUsed for the recrystallization of related heterocyclic compounds.
Ethanol/WaterEthyl 2-amino-4,6-diarylpyrimidine-5-carboxylatesMixed solvent system can be fine-tuned for optimal solubility.[1]
DichloromethaneSubstituted pyrimidinesUseful for slow evaporation techniques to yield high-quality crystals.
Ethyl Acetate/Petroleum EtherCrude reaction mixturesOften used as a solvent system for chromatographic purification prior to final crystallization.

Note: The ideal solvent or solvent system for a specific 2-aminopyrimidine-5-carboxylate ester should be determined empirically through small-scale screening experiments.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol describes a general procedure for the recrystallization of a 2-aminopyrimidine-5-carboxylate ester using ethanol.

Materials:

  • Crude 2-aminopyrimidine-5-carboxylate ester

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, to prevent solvent loss)

  • Glass funnel and filter paper or Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-aminopyrimidine-5-carboxylate ester in an Erlenmeyer flask. Add a small amount of ethanol, just enough to cover the solid.

  • Heating: Gently heat the mixture to the boiling point of ethanol while stirring or swirling. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water

This protocol is suitable for esters that are too soluble in pure ethanol at room temperature.

Materials:

  • Crude 2-aminopyrimidine-5-carboxylate ester

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating source

  • Glass funnel and filter paper or Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude ester in a minimal amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (using the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical flow of the described recrystallization protocols.

G cluster_protocol1 Protocol 1: Single Solvent Recrystallization P1_Start Crude Ester P1_Dissolve Dissolve in minimal hot ethanol P1_Start->P1_Dissolve P1_HotFilt Hot Filtration (optional) P1_Dissolve->P1_HotFilt P1_Cool Slow Cooling & Ice Bath P1_HotFilt->P1_Cool P1_Filter Vacuum Filtration P1_Cool->P1_Filter P1_Wash Wash with cold ethanol P1_Filter->P1_Wash P1_Dry Dry Crystals P1_Wash->P1_Dry P1_End Pure Crystals P1_Dry->P1_End

Caption: Workflow for Single Solvent Recrystallization.

G cluster_protocol2 Protocol 2: Mixed Solvent Recrystallization P2_Start Crude Ester P2_Dissolve Dissolve in minimal hot ethanol P2_Start->P2_Dissolve P2_AddAnti Add hot water dropwise to turbidity P2_Dissolve->P2_AddAnti P2_Clarify Clarify with a few drops of hot ethanol P2_AddAnti->P2_Clarify P2_Cool Slow Cooling & Ice Bath P2_Clarify->P2_Cool P2_Filter Vacuum Filtration P2_Cool->P2_Filter P2_Wash Wash with cold ethanol/water P2_Filter->P2_Wash P2_Dry Dry Crystals P2_Wash->P2_Dry P2_End Pure Crystals P2_Dry->P2_End

Caption: Workflow for Mixed Solvent Recrystallization.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions

ProblemPossible CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try a different solvent or a mixed solvent system.
Oiling out (compound separates as a liquid)- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- Reheat the solution to dissolve the oil, then add more solvent before cooling again.- Cool the solution more slowly.- Use a lower boiling point solvent.
Low recovery of pure crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-warmed for hot filtration.- Allow sufficient time for cooling and consider using an ice bath.
Crystals are colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.

Signaling Pathway for Solvent Selection

The decision-making process for selecting an appropriate recrystallization solvent can be visualized as follows:

G Start Start: Crude 2-Aminopyrimidine- 5-carboxylate Ester TestPolarProtic Test solubility in a polar protic solvent (e.g., Ethanol, Methanol) Start->TestPolarProtic SolubleHot Is it soluble when hot and sparingly soluble when cold? TestPolarProtic->SolubleHot Yes Insoluble Is it insoluble or sparingly soluble even when hot? TestPolarProtic->Insoluble No UseSingleSolvent Proceed with Single Solvent Recrystallization SolubleHot->UseSingleSolvent Yes TooSoluble Is it too soluble at room temperature? SolubleHot->TooSoluble No End End: Optimized Recrystallization Protocol UseSingleSolvent->End TooSoluble->UseSingleSolvent No UseMixedSolvent Use a Mixed Solvent System (e.g., Ethanol/Water) TooSoluble->UseMixedSolvent Yes UseMixedSolvent->End TryAlternative Try an alternative solvent (e.g., Dichloromethane, Ethyl Acetate) Insoluble->TryAlternative Yes TryAlternative->SolubleHot

Caption: Decision pathway for recrystallization solvent selection.

References

Application Notes and Protocols: Ethyl 2-amino-4-propylpyrimidine-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the Ethyl 2-amino-4-propylpyrimidine-5-carboxylate scaffold in medicinal chemistry. Due to the limited availability of specific biological data for the 4-propyl derivative, this document leverages data from structurally related 2-aminopyrimidine analogs to illustrate the potential applications and methodologies.

The 2-aminopyrimidine core is a well-established privileged scaffold in drug discovery, known for its ability to mimic endogenous nucleobases and interact with a variety of biological targets.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The this compound scaffold offers a versatile platform for the development of novel therapeutics, with the 4-propyl group providing a lipophilic handle that can be crucial for target engagement and pharmacokinetic properties.

Potential Therapeutic Applications:
  • Kinase Inhibition: The 2-aminopyrimidine moiety is a known hinge-binding motif for many kinases, making this scaffold a promising starting point for the development of inhibitors for targets such as EGFR, HER2, and other kinases implicated in cancer and inflammatory diseases.

  • Enzyme Inhibition: Derivatives of the 2-aminopyrimidine scaffold have shown inhibitory activity against various enzymes, including those involved in metabolic disorders.

  • Modulation of Cellular Signaling: By targeting key proteins in signaling cascades, derivatives of this scaffold can influence cellular processes like proliferation, differentiation, and survival.

Data Presentation: Biological Activities of Representative 2-Aminopyrimidine Derivatives

The following table summarizes the in vitro biological activity of selected 2-aminopyrimidine derivatives that are structurally related to the this compound scaffold. This data is provided to illustrate the potential potency and therapeutic targets for compounds derived from this chemical class.

Compound IDStructureTargetAssay TypeIC50 (nM)Cell LineReference
Compound 1 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamideSTAT6STAT6 Inhibition21-
Compound 2 Pyrano-quinoline derivative 3a EGFRKinase Inhibition68-
HER2Kinase Inhibition30-
AntiproliferationCell Viability23HT-29 (Colon)
Compound 3 Pyrano-quinoline derivative 3f EGFRKinase Inhibition71-
HER2Kinase Inhibition33-
AntiproliferationCell Viability25HT-29 (Colon)

Experimental Protocols

Synthesis Protocol: General Microwave-Assisted Synthesis of Ethyl 2-amino-4-alkylpyrimidine-5-carboxylates

This protocol is adapted from a general method for the synthesis of 5- and 6-substituted 2-aminopyrimidines and can be applied to the synthesis of this compound.[3]

Materials:

  • Ethyl 2-formylhexanoate (or other suitable β-ketoester)

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl 2-formylhexanoate (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a minimal amount of ethanol to form a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific substrate.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Ethyl 2-formylhexanoate p1 Mix in Ethanol r1->p1 r2 Guanidine HCl r2->p1 r3 K₂CO₃ r3->p1 p2 Microwave Irradiation (120-150 °C, 10-30 min) p1->p2 p3 Work-up (Water, Ethyl Acetate) p2->p3 p4 Purification (Flash Chromatography) p3->p4 prod Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate p4->prod

Caption: Synthetic workflow for this compound.

Biological Assay Protocols

1. Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to assess the inhibitory activity of compounds against a specific kinase, such as EGFR or HER2.

Materials:

  • Kinase (e.g., recombinant human EGFR or HER2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (e.g., containing MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in assay buffer.

    • Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis c1 Compound Dilution a1 Add Compound to Plate c1->a1 a2 Add Kinase/Substrate a1->a2 a3 Add ATP to start reaction a2->a3 a4 Incubate (30°C, 60 min) a3->a4 d1 Add ADP-Glo™ Reagent a4->d1 d2 Incubate (RT, 40 min) d1->d2 d3 Add Kinase Detection Reagent d2->d3 d4 Incubate (RT, 30 min) d3->d4 an1 Measure Luminescence d4->an1 an2 Calculate % Inhibition an1->an2 an3 Determine IC50 an2->an3

Caption: Workflow for a luminescence-based kinase inhibition assay.

2. Cell Proliferation Assay (MTT-Based)

This protocol is used to determine the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway

EGFR/HER2 Signaling Pathway

Derivatives of the 2-aminopyrimidine scaffold have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in many cancers. Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby reducing cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate Derivative Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

References

Application Notes and Protocols for Screening the Biological Activity of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, Ethyl 2-amino-4-propylpyrimidine-5-carboxylate. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document outlines detailed protocols for a panel of in vitro assays to assess these potential activities.

General Screening Workflow

The initial screening of a novel compound follows a logical progression from broad cytotoxicity assessments to more specific activity-based assays. This workflow is designed to efficiently characterize the biological profile of this compound.

Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) - Multiple Cell Lines Compound->Cytotoxicity Antimicrobial Antimicrobial Screening - Gram-positive & Gram-negative Bacteria Cytotoxicity->Antimicrobial If low cytotoxicity Anti_inflammatory Anti-inflammatory Screening - COX Inhibition Assay Cytotoxicity->Anti_inflammatory If low cytotoxicity Dose_Response Dose-Response & IC50/MIC Determination Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Kinetics) Dose_Response->Mechanism Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines, COX-1 vs. COX-2) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Selectivity->SAR In_Vivo In Vivo Model Testing SAR->In_Vivo

Caption: General workflow for screening the biological activity of a novel compound.

Anticancer Activity Screening

Many pyrimidine derivatives have demonstrated potent anticancer activity by interfering with cellular processes essential for cancer cell growth and survival.[4][5] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[3][6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., NHDF (dermal fibroblasts)) for selectivity assessment

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest cells in their exponential growth phase using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[6] e. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. d. Include wells with vehicle control (medium with the same concentration of DMSO used for the test compound) and untreated control (medium only). e. Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate the plate for 4 hours in the dark in a humidified incubator.[6]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] b. Use a reference wavelength of 630 nm to reduce background noise, if available.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

Data Presentation: Anticancer Activity
Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-7 0.198.5 ± 2.1\multirow{5}{}{15.2}
185.3 ± 3.5
1062.1 ± 2.8
5035.7 ± 1.9
10012.4 ± 1.5
A549 0.199.1 ± 1.8\multirow{5}{}{28.9}
190.2 ± 2.4
1075.6 ± 3.1
5048.3 ± 2.5
10025.8 ± 2.0
HCT116 0.197.9 ± 2.3\multirow{5}{}{12.5}
182.4 ± 2.9
1055.8 ± 3.3
5028.1 ± 2.1
1009.7 ± 1.2
NHDF 0.1100 ± 1.5\multirow{5}{}{>100}
199.5 ± 1.7
1098.2 ± 2.0
5095.3 ± 2.4
10091.8 ± 2.8

Antimicrobial Activity Screening

Pyrimidine derivatives have been reported to possess significant antibacterial and antifungal properties.[8] The Kirby-Bauer disk diffusion method is a widely used qualitative screening assay, while the broth microdilution method provides a quantitative measure of the minimum inhibitory concentration (MIC).[1][9][10]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Standard antibiotic disks (e.g., Ciprofloxacin)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh culture, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[1][11]

  • Inoculation of MHA Plate: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[9][11] b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[9][11] c. Allow the plate to dry for a few minutes.

  • Application of Disks: a. Prepare sterile filter paper disks impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). b. Aseptically place the impregnated disks and a standard antibiotic disk onto the surface of the inoculated MHA plate, ensuring they are at least 24 mm apart.[11] c. Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement: a. Invert the plates and incubate at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[2]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile saline solution

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Dilutions: a. In a 96-well plate, add 100 µL of MHB to all wells. b. Add 100 µL of a stock solution of the test compound (at twice the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[12]

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: a. Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. b. Include a growth control well (inoculated MHB without the compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Data Presentation: Antimicrobial Activity
Bacterial StrainKirby-Bauer Zone of Inhibition (mm)Broth Microdilution MIC (µg/mL)
Test Compound (30 µ g/disk ) Ciprofloxacin (5 µ g/disk )
S. aureus 1825
E. coli 1430

Anti-inflammatory Activity Screening

Pyrimidine analogues have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] A COX inhibitor screening assay can determine the compound's ability to inhibit these key enzymes in the inflammatory pathway. A simple in vitro protein denaturation assay can also be used as a preliminary screening method.[14]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

Materials:

  • This compound

  • COX-2 Inhibitor Screening Kit (commercially available, e.g., from Assay Genie or Sigma-Aldrich)[15][16]

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: a. Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate.[15][16]

  • Assay Setup: a. In a 96-well plate, set up wells for the enzyme control (no inhibitor), positive control (Celecoxib), and various concentrations of the test compound. b. Add the assay buffer, COX-2 enzyme, and COX probe to each well. c. Add the test compound or control inhibitor to the respective wells.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding the arachidonic acid solution to all wells.[15] b. Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[15][16]

Data Analysis: The percentage of COX-2 inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100 The IC50 value can be determined from a dose-response curve.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Albumin Denaturation Assay

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (standard anti-inflammatory drug)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: a. Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound (e.g., 100-500 µg/mL).[14] b. Prepare a control solution with 2 mL of distilled water instead of the test compound. c. Prepare a standard solution with 2 mL of various concentrations of diclofenac sodium.

  • Incubation: a. Incubate all the mixtures at 37°C for 15 minutes. b. Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement: a. After cooling, measure the absorbance of the solutions at 660 nm.

Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity
AssayCompound Concentration% InhibitionIC50
COX-2 Inhibition 1 µM25.4 ± 2.8\multirow{4}{}{8.5 µM}
5 µM42.1 ± 3.5
10 µM58.9 ± 4.1
50 µM85.2 ± 3.9
Albumin Denaturation 100 µg/mL35.6 ± 3.2\multirow{4}{}{250 µg/mL}
200 µg/mL48.7 ± 4.0
300 µg/mL62.3 ± 3.7
500 µg/mL78.9 ± 4.5

Potential Signaling Pathway

Pyrimidine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cell growth and proliferation.[17] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate Pyrimidine->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine derivative.

References

Application Notes and Protocols for In Vitro Assays Involving Pyrimidine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches did not yield specific in vitro assay data for Ethyl 2-amino-4-propylpyrimidine-5-carboxylate . The following application notes and protocols are based on studies of structurally related pyrimidine and quinoline carboxylate derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are often investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular pathways. This document provides an overview of common in vitro assays and detailed protocols relevant to the evaluation of pyrimidine carboxylate derivatives, based on published research on analogous compounds.

Potential Biological Activities of Structurally Related Compounds

Derivatives of pyrimidine-5-carboxylic acid and related structures have been reported to exhibit several biological activities, including:

  • Antihypertensive effects

  • Antiviral properties

  • Antianoxic and anti-lipid peroxidation activities[1]

  • Antiproliferative activity against various cancer cell lines

  • Inhibition of protein kinases such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2)[2]

Quantitative Data from In Vitro Assays of Structurally Related Compounds

The following tables summarize the in vitro biological activities of various pyrimidine and quinoline carboxylate derivatives that are structurally related to this compound.

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives against Human Cancer Cell Lines [2]

CompoundCell LineIC₅₀ (nM)
3a HT-29 (Colon)23
MCF-7 (Breast)Not Specified
3f HT-29 (Colon)25
MCF-7 (Breast)Not Specified
Erlotinib (Reference) HT-29 (Colon)30

Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives [2]

CompoundKinase TargetIC₅₀ (nM)
3a EGFR68
HER-230
3f EGFR71
HER-233
Erlotinib (Reference) EGFR80
Lapatinib (Reference) HER-226

Table 3: Antiproliferative Activity of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines [3]

CompoundCell LineIC₅₀ (µM)
Thienopyrimidine 3 MCF-7 (Breast)0.045
Thienopyrimidine 4 MCF-7 (Breast)0.11
Ester 2 MDA-MB-231 (Breast)0.16
2-ethyl derivative 4 MDA-MB-231 (Breast)0.24

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically performed on this class of compounds.

Antiproliferative Activity Assessment using MTT Assay

This protocol is a representative method for evaluating the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a reference drug (e.g., Erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the concentration of a test compound that inhibits the activity of a specific kinase by 50% (IC₅₀).

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR kinase.

  • Initiation of Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction. The final volume should be around 25-50 µL. Include a no-enzyme control and a vehicle (DMSO) control.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent terminates the kinase reaction and measures the amount of remaining ATP as a luminescent signal.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Assays (for Active Compounds) cluster_3 Data Analysis synthesis Synthesis of This compound and Analogs antiproliferative Antiproliferative Assay (e.g., MTT Assay) synthesis->antiproliferative kinase Kinase Inhibition Assay (e.g., EGFR, HER-2) synthesis->kinase ic50 IC₅₀ Determination antiproliferative->ic50 kinase->ic50 apoptosis Apoptosis Assays (e.g., Caspase Activity) sar Structure-Activity Relationship (SAR) apoptosis->sar cell_cycle Cell Cycle Analysis cell_cycle->sar ic50->apoptosis ic50->cell_cycle G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR/HER-2 Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibition

References

Troubleshooting & Optimization

"common side products in the synthesis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for the synthesis of this compound is a one-pot multicomponent reaction known as the Biginelli reaction. This reaction involves the acid- or base-catalyzed condensation of butyraldehyde, ethyl cyanoacetate, and guanidine.

Q2: What are the potential side reactions that can occur during this synthesis?

Several side reactions can compete with the formation of the desired product, leading to impurities in the final mixture. These include:

  • Knoevenagel Condensation: A condensation reaction between butyraldehyde and ethyl cyanoacetate can occur, forming ethyl 2-cyano-3-propylacrylate. This reaction is often catalyzed by bases.

  • Self-Condensation of Butyraldehyde: Butyraldehyde can undergo a self-aldol condensation, especially under basic conditions, to form 2-ethyl-3-hydroxyhexanal, which can then dehydrate to 2-ethyl-2-hexenal.[1][2] Higher oligomers and polymers may also form.[1]

  • Alternative Cyclization with Guanidine: Guanidine can react with ethyl cyanoacetate to form intermediates that may lead to different pyrimidine products, such as 2,4-diamino-6-hydroxypyrimidine, particularly if reaction conditions are not optimized.[3]

  • Formation of "Double Biginelli" Adducts: In some cases, particularly with guanidine, byproducts formed from the reaction of one molecule of the aldehyde with two molecules of the pyrimidine core can be observed.[4]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The desired product, being more polar than the starting materials like butyraldehyde, will have a lower Rf value.

Q4: What are the common purification methods for the final product?

Purification of this compound typically involves the following steps:

  • Filtration: The crude product often precipitates from the reaction mixture upon cooling or addition of water and can be collected by filtration.

  • Washing: The filtered solid should be washed with a suitable solvent, such as cold ethanol or water, to remove soluble impurities.

  • Recrystallization: This is a crucial step for obtaining a high-purity product. Ethanol or a mixture of ethanol and water is commonly used as the recrystallization solvent.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography using a gradient of hexane and ethyl acetate can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incorrect Reaction Conditions: Temperature, reaction time, or catalyst may not be optimal. 2. Poor Quality of Reagents: Degradation of butyraldehyde or guanidine. 3. Side Reactions Dominating: Conditions favoring Knoevenagel or aldol condensation.1. Optimize Reaction Conditions: Systematically vary the temperature (e.g., from room temperature to reflux), reaction time, and catalyst concentration. Consider using a Lewis acid catalyst or a Brønsted acid catalyst. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5] 2. Use Fresh or Purified Reagents: Ensure butyraldehyde is freshly distilled and guanidine is of high purity. 3. Control Reaction Stoichiometry and Addition Order: Adding the guanidine solution last may help to minimize side reactions. Using a slight excess of guanidine may also favor the desired reaction pathway.[5]
Presence of a Significant Amount of a Non-polar Side Product (higher Rf on TLC) Knoevenagel Condensation Product: Formation of ethyl 2-cyano-3-propylacrylate.1. Modify Catalyst: If using a base catalyst, consider switching to an acid catalyst, as bases strongly promote the Knoevenagel condensation. 2. Control Temperature: Lowering the reaction temperature may disfavor the condensation reaction.
Formation of an Oily or Polymeric Substance Self-Condensation of Butyraldehyde: This is particularly prevalent under strongly basic conditions.[1][2]1. Avoid Strong Bases: Use a milder base or an acid catalyst for the main reaction. 2. Control Temperature: Keep the reaction temperature as low as feasible to minimize self-condensation.
Isolation of a Highly Polar Byproduct Alternative Cyclization Product: Formation of compounds like 2,4-diamino-6-hydroxypyrimidine.[3]1. Strict Control of pH: Ensure the reaction conditions are optimized to favor the desired cyclization pathway. 2. Optimize Solvent: The choice of solvent can influence the cyclization pathway. Experiment with different protic and aprotic solvents.
Difficulty in Purifying the Final Product Presence of Multiple Side Products with Similar Polarity: This can make separation by recrystallization or column chromatography challenging.1. Optimize Reaction Conditions to Minimize Byproducts: Refer to the solutions above to improve the selectivity of the reaction. 2. Employ Different Purification Techniques: Consider sequential purification methods, such as an initial recrystallization followed by column chromatography on the mother liquor. 3. Derivative Formation: In challenging cases, consider converting the product to a derivative that is easier to purify, followed by deprotection.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Butyraldehyde

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol (or another suitable base/acid catalyst)

  • Ethanol (absolute)

  • Hydrochloric acid (for pH adjustment if needed)

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in absolute ethanol.

  • To this solution, add a freshly prepared solution of sodium ethoxide in ethanol. Stir the mixture for 15-30 minutes at room temperature to generate free guanidine.

  • To the reaction mixture, add ethyl cyanoacetate followed by butyraldehyde.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on how reaction conditions can affect product yield and purity. Actual results may vary.

CatalystTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity by HPLC (%)Major Side Product(s)
Sodium EthoxideReflux66590Knoevenagel & Aldol Products
Acetic AcidReflux125585Unreacted Starting Materials
Ytterbium Triflate5048095Minimal
Microwave (Ethanol)1200.257592Minimal

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Check_Reagents->Optimize_Conditions Analyze_Byproducts Identify Major Side Products by TLC/NMR/MS Optimize_Conditions->Analyze_Byproducts Knoevenagel Knoevenagel Product Detected? Analyze_Byproducts->Knoevenagel Aldol Aldol/Polymeric Products Detected? Analyze_Byproducts->Aldol Other_Byproducts Other Byproducts Detected? Analyze_Byproducts->Other_Byproducts Knoevenagel->Aldol No Change_Catalyst Switch from Base to Acid Catalyst Knoevenagel->Change_Catalyst Yes Aldol->Other_Byproducts No Lower_Temp Lower Reaction Temperature Aldol->Lower_Temp Yes Adjust_pH Optimize pH and Solvent Other_Byproducts->Adjust_pH Purification Optimize Purification Protocol Change_Catalyst->Purification Lower_Temp->Purification Adjust_pH->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Side Product Formation

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Butyraldehyde D Desired Product A->D S1 Knoevenagel Condensation A->S1 + Ethyl Cyanoacetate S2 Aldol Self-Condensation A->S2 (Self) B Ethyl Cyanoacetate B->D B->S1 S3 Alternative Cyclization B->S3 + Guanidine C Guanidine C->D C->S3

Caption: Pathways leading to the desired product and common side products.

References

"troubleshooting low yields in the Biginelli reaction for pyrimidine synthesis".

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Biginelli reaction has a very low yield. What are the most common causes and how can I improve it?

A1: Low yields are a frequent issue and can be traced back to several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Catalyst Selection and Activity: The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids like HCl can be effective but may also lead to side reactions.[1]

    • Action: Screen different Lewis acid catalysts such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂, which have been shown to improve yields.[1][2][3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1] If you are using a reusable catalyst, ensure it has been properly activated or regenerated.[4]

  • Reaction Conditions: Temperature and reaction time are key parameters.

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1][5] Some reactions may require longer times or a moderate increase in temperature to reach completion.[4] Solvent-free conditions at elevated temperatures have also been reported to increase yields and shorten reaction times.[2][6]

  • Solvent Effects: The solvent's polarity can significantly impact the reaction rate and yield.[1]

    • Action: While ethanol is common, experimenting with other polar solvents like acetonitrile, or even water, can lead to better outcomes.[1][7][8] In some cases, solvent-free conditions (neat) provide the best results.[2][9]

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[1]

    • Action: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Use freshly distilled aldehydes if they are prone to oxidation or polymerization.

Q2: I am observing significant amounts of side products. How can I increase the selectivity for the desired dihydropyrimidinone (DHPM)?

A2: The formation of side products is a common challenge. The most prevalent side product is often a Hantzsch-type 1,4-dihydropyridine (DHP).

  • Cause of Hantzsch Byproduct: This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[4] Ammonia can be formed from the decomposition of urea, especially at higher temperatures.[4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce DHP formation.[4]

    • Evaluate Your Catalyst: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] Experiment with different Lewis acids to find one that favors the desired reaction.

    • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia before it can participate in the main reaction.[4]

Q3: The reaction starts, but seems to stop before all the starting materials are consumed. What can I do to drive the reaction to completion?

A3: Incomplete conversion can be due to catalyst inefficiency, suboptimal conditions, or the formation of insoluble intermediates.

  • Troubleshooting Steps:

    • Catalyst Check: Ensure your catalyst is active and present in a sufficient amount. For Brønsted acids like HCl, verify the concentration is appropriate.[4] The addition of a catalytic amount of a Brønsted or Lewis acid is often essential to facilitate the final cyclization and dehydration steps.[4]

    • Increase Temperature/Time: The reaction may require more energy or a longer duration to overcome the activation barrier. Gradually increase the temperature while monitoring the reaction by TLC for product formation and potential degradation.[1]

    • Change Solvent: An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate and halt the reaction.[1] Try a different solvent system with a higher solubilizing power for all components and intermediates.[1]

    • Consider Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[1] If steric hindrance is a suspected issue, you may need to prolong the reaction time significantly or switch to a less sterically hindered substrate if possible.[1][10]

Q4: My product precipitates from the reaction, but it is difficult to purify. What are the best practices for workup and purification?

A4: While product precipitation is often a desired outcome for easy isolation, purification can still be challenging.

  • Troubleshooting Steps:

    • Washing: After filtering the crude product, wash it with a cold solvent in which the product has low solubility but the impurities are soluble. Cold ethanol is often a good choice.[4]

    • Recrystallization: This is the most effective method for purifying solid products. The crude product should be dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly. Ethanol is a commonly used solvent for recrystallizing Biginelli products.[4]

    • Solvent-Free Workup: For solvent-free reactions, the mixture can be poured onto crushed ice, and the resulting solid can be isolated by filtration.[11]

    • Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A common eluent system is a mixture of hexane and ethyl acetate.[4]

Data on Reaction Optimization

The following tables summarize data from various studies, showing the impact of different catalysts and solvents on the yield of the Biginelli reaction.

Table 1: Effect of Various Catalysts on Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (20 mol%)Water900.592[7]
Yb(OTf)₃Neat (Solvent-Free)1000.5 - 184-95[2]
InBr₃ (10 mol%)EthanolReflux793 (total)[3]
FeCl₃·6H₂ONeat (Solvent-Free)90194[12]
Bi(NO₃)₃ (5 mol%)AcetonitrileReflux2.595[8]
None (Ball Milling)Solvent-FreeRoom Temp0.5 - 1>98[13]

Yields are for representative reactions and may vary based on specific substrates.

Table 2: Influence of Solvent on Reaction Yield
SolventDielectric Constant (ε)CatalystYield (%)Reference
Toluene2.4Bi(NO₃)₃45[8]
Dichloromethane9.1Bi(NO₃)₃65[8]
THF7.5Bi(NO₃)₃75[8]
Ethanol24.6Bi(NO₃)₃85[8]
Acetonitrile37.5Bi(NO₃)₃95[8]
Water80.1HCl92[7]

This table demonstrates a general trend where solvents with higher dielectric constants tend to produce higher yields in this specific study.[8]

Experimental Protocols

General Protocol for a Catalyzed Biginelli Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile) and the catalyst (e.g., 1-10 mol% of a Lewis acid or 20 mol% of a Brønsted acid).[1][7]

  • Reaction: Stir the mixture and heat it to the desired temperature (e.g., 60-90°C or reflux).[4][7]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4][14]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol.[4] If no solid forms, the solvent may need to be removed under reduced pressure, or the product may be precipitated by adding the mixture to ice water.[11][15]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4]

Protocol for Catalyst Screening
  • Setup: Arrange a parallel set of small reaction vials, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[4]

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol%) from your screening library. Include a control reaction with no catalyst.

  • Reaction: Add the chosen solvent, seal the vials, and place them in a heating block at a set temperature.

  • Analysis: After a predetermined time (e.g., 4 hours), take an aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to compare the conversion to the desired product.

Visual Guides

Biginelli Reaction Troubleshooting Workflow

G start Low Yield in Biginelli Reaction reagents 1. Check Reagents start->reagents catalyst 2. Optimize Catalyst start->catalyst conditions 3. Optimize Conditions start->conditions side_reactions 4. Investigate Side Reactions start->side_reactions purity Purity of Aldehyde, Ketoester, Urea reagents->purity ratio Stoichiometric Ratios reagents->ratio cat_type Screen Lewis vs. Brønsted Acids catalyst->cat_type cat_load Vary Catalyst Loading catalyst->cat_load cat_activity Check Catalyst Activity (e.g., regenerate) catalyst->cat_activity temp Vary Temperature conditions->temp solvent Screen Solvents (Polar, Non-polar, Neat) conditions->solvent time Adjust Reaction Time conditions->time hantzsch Hantzsch DHP Formation side_reactions->hantzsch incomplete Incomplete Cyclization side_reactions->incomplete polymerization Aldehyde Polymerization side_reactions->polymerization solution Improved Yield purity->solution ratio->solution cat_type->solution cat_load->solution cat_activity->solution temp->solution solvent->solution time->solution hantzsch->solution incomplete->solution polymerization->solution G aldehyde Ar-CHO (Aldehyde) iminium N-Acyliminium Ion Intermediate aldehyde->iminium + Urea, H⁺ - H₂O urea H₂N(C=O)NH₂ (Urea) urea->iminium ketoester RCOCH₂CO₂Et (β-Ketoester) ureide Open-Chain Ureide ketoester->ureide iminium->ureide + Ketoester (Enol) dhpm 3,4-Dihydropyrimidin-2(1H)-one (DHPM Product) ureide->dhpm Intramolecular Cyclization & Dehydration (-H₂O) G aldehyde Aldehyde steric Steric Hindrance (Lowers Rate) aldehyde->steric polymerization Self-Condensation/ Polymerization aldehyde->polymerization ketoester β-Ketoester ketoester->steric urea Urea/Thiourea decomposition Decomposition to NH₃ urea->decomposition catalyst Catalyst (Acid) low_activity Low Activity or Incorrect Amount catalyst->low_activity conditions Conditions (Temp, Solvent) conditions->decomposition solubility Poor Solubility of Reactants/Intermediates conditions->solubility hantzsch Hantzsch Side Product decomposition->hantzsch

References

Technical Support Center: Optimization of 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my 2-aminopyrimidine synthesis unexpectedly low?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting material purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Some catalysts may require regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[1] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[2]

  • Reaction Temperature and Time: The reaction may need a longer duration or a different temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and to prevent product degradation from excessive heat.[1][2] For some syntheses, increasing the temperature from room temperature to 50-80°C has been shown to significantly improve yields.[3][4]

  • Solvent Choice: The solvent's polarity can significantly impact the reaction rate and yield.[2] While common solvents like ethanol are often used, exploring other options or even solvent-free conditions has proven effective for certain substrates.[1][3][5]

  • Purity of Reagents: Use high-purity starting materials. Impurities, especially in reactants like amidines which can be hygroscopic, can lead to hydrolysis and other unwanted side reactions.[1][2]

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A2: Side reactions are a common issue, often arising from the self-condensation of starting materials, incomplete cyclization, or competing reaction pathways.[1]

Troubleshooting Steps:

  • Identify the Side Product: A common byproduct, particularly in reactions like the Biginelli synthesis for related dihydropyrimidinones, is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of a β-ketoester react with the aldehyde and an ammonia source.

  • Adjust Reaction Temperature: Higher temperatures can sometimes favor the formation of these byproducts. Running the reaction at a lower temperature may increase selectivity for the desired 2-aminopyrimidine.[1]

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway. For instance, adding the guanidine or urea source last might minimize its decomposition into ammonia, which can promote side reactions.[1]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of starting materials and intermediates.[1]

Q3: The purification of my 2-aminopyrimidine product is proving difficult. What are the best practices?

A3: Purification challenges often involve removing unreacted starting materials or closely related side products.

Troubleshooting Steps:

  • Recrystallization: This is a common and effective method for purifying solid products. The key is to find a suitable solvent system that provides a good solubility difference between hot and cold temperatures.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.[7] It allows for the separation of compounds based on their differing polarities.[7]

  • Cation-Exchange Chromatography: This method is particularly useful for removing a large excess of 2-aminopyridine, a related compound, from reaction mixtures and can be adapted for 2-aminopyrimidine purification.[8]

  • Handling "Oiling Out": If the product separates as an oil instead of a solid, this is known as "oiling out."[6] This can be caused by high supersaturation or the presence of impurities. To resolve this, try lowering the saturation level, cooling the solution more slowly, adding seed crystals, or using a different solvent system.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of pyrimidine synthesis.

Table 1: Effect of Temperature on Yield

This table illustrates the impact of temperature on the yield of a 2-aminopyridine synthesis, which serves as a model for optimizing similar pyrimidine reactions.

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp240
2402420
360640
4803>80
(Data adapted from a study on 2-aminopyridine synthesis, which demonstrates a common optimization trend applicable to related heterocyclic compounds)[3]

Table 2: Effect of Solvent and Amine on Yield

This table shows the yield of 2-aminopyridine synthesis under different solvent conditions and with various amines.

EntryAmineConditionsYield (%)
1Morpholine4.0 eq. amine, DMSO, 50 °C75
2Morpholineneat amine, 50 °C78
3Piperidine4.0 eq. amine, DMSO, 50 °C70
4Pyrrolidineneat amine, 50 °C81
(Data derived from a study on 2-aminopyridine synthesis, highlighting the influence of solvent and reactant choice)[4]

Experimental Protocols

Protocol 1: General Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

This protocol is adapted from a method used for synthesizing a variety of 2-aminopyrimidine derivatives in high yields.[5][9]

  • Reactant Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Reaction Setup: Combine the ground reagents in a reaction vessel.

  • Heating: Heat the reaction mixture under solvent-free conditions at 80–90 °C.

  • Monitoring: Monitor the progress of the reaction by TLC, using a hexane and ethyl acetate solvent system.[5][9]

  • Workup: After the reaction is complete, add distilled water to the mixture.

  • Isolation: If a precipitate forms, filter the solid product. If no precipitate forms, dry the aqueous mixture under a vacuum.

  • Purification: Crystallize the crude product using ethanol to obtain the purified 2-aminopyrimidine derivative.[5]

Protocol 2: Synthesis via Condensation with Guanidine

This protocol describes a common method for forming the 2-aminopyrimidine core.[10][11]

  • Reactant Preparation: Prepare a solution of sodium methoxide in methanol.

  • Addition of Guanidine: Add guanidinium nitrate to the sodium methoxide solution.

  • Addition of Aldehyde Source: Slowly add an appropriate aldehyde source (e.g., an addition aldehyde oil prepared from DMF and phosphorus trichloride) to the reaction mixture.[10]

  • Reaction Conditions: Control the internal pressure of the reaction vessel (e.g., 0.20–0.25 MPa) and the temperature (e.g., 80–90 °C).[10] Allow the reaction to proceed for 2.5–3.0 hours.[10]

  • Workup: After the reaction, reclaim the methanol under reduced pressure and add water to the residue.

  • Extraction: Cool the reaction solution and extract the product using a suitable organic solvent like chloroform.[10]

  • Purification: Combine the organic extracts, remove the solvent via distillation, cool the concentrate to induce crystallization, filter, and dry the final product.[10]

Visualizations

TroubleshootingWorkflow start Problem Identified: Low Yield or Impure Product check_reagents 1. Verify Reagent Quality - Purity of starting materials - Activity of catalyst - Anhydrous conditions start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Temperature - Reaction time - Solvent check_reagents->optimize_conditions Reagents OK end_fail Issue Persists: Re-evaluate Synthetic Route check_reagents->end_fail Impure Reagents monitor Monitor Progress with TLC/HPLC optimize_conditions->monitor optimize_conditions->end_fail No Improvement refine_purification 3. Refine Purification Strategy - Recrystallization solvent - Column chromatography - Alternative methods end_ok Successful Synthesis: High Yield & Purity refine_purification->end_ok Pure Product Isolated refine_purification->end_fail Cannot Purify monitor->refine_purification Reaction Complete CompetingPathways reactants β-Dicarbonyl + Aldehyde + Guanidine/Amidine desired_intermediate Cyclization Intermediate reactants->desired_intermediate Desired Pathway competing_intermediate Hantzsch-type Pathway (favored by high temp/impurities) reactants->competing_intermediate Competing Pathway desired_product Desired Product: 2-Aminopyrimidine desired_intermediate->desired_product side_product Side Product: 1,4-Dihydropyridine competing_intermediate->side_product ExperimentalWorkflow step1 1. Reagent Mixing (Solvent or Solvent-Free) step2 2. Reaction (Controlled Temp & Time) step1->step2 step3 3. Monitoring (TLC/HPLC) step2->step3 step4 4. Workup (Quenching, Extraction) step3->step4 Reaction Complete step5 5. Purification (Crystallization/Chromatography) step4->step5 step6 6. Characterization (NMR, MS) step5->step6

References

"alternative catalysts for the synthesis of 2-amino-4-propylpyrimidine-5-carboxylates"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-4-propylpyrimidine-5-carboxylates

Welcome to the technical support center for the synthesis of 2-amino-4-propylpyrimidine-5-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of alternative catalysts in this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-amino-4-propylpyrimidine-5-carboxylates, particularly when employing alternative catalytic methods.

Q1: Low or no yield of the desired 2-amino-4-propylpyrimidine-5-carboxylate is observed. What are the potential causes and solutions?

A1: Low or no product yield is a frequent challenge. The following are common causes and troubleshooting steps:

  • Catalyst Inactivity or Incompatibility:

    • Troubleshooting:

      • Catalyst Selection: The choice of catalyst is critical. For the synthesis involving aliphatic aldehydes like n-butyraldehyde, certain Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) have shown effectiveness.[1][2] Organocatalysts like chiral phosphoric acids can also be employed, particularly for enantioselective syntheses.[3][4]

      • Catalyst Loading: Ensure the optimal catalyst loading is used. Typically, Lewis acid catalysts are used in the range of 10-20 mol%.

      • Catalyst Deactivation: Some catalysts are sensitive to moisture or air. Ensure anhydrous conditions if required for your specific catalyst. If using a reusable catalyst, it may need regeneration.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction temperature may be too low. While some reactions proceed at room temperature, others may require heating. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by allowing for rapid heating to higher temperatures (e.g., 120 °C).[5][6][7]

      • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Solvent: The choice of solvent can significantly impact the reaction outcome. While ethanol is commonly used, solvent-free conditions or other solvents like acetonitrile have been reported to be effective, especially in microwave-assisted reactions.[8]

  • Purity of Reactants:

    • Troubleshooting:

      • Ensure all reactants (n-butyraldehyde, an appropriate β-ketoester like ethyl benzoylacetate, and guanidine salt) are pure. Impurities in the aldehyde can particularly inhibit the reaction.

Q2: Significant formation of side products is observed. How can this be minimized?

A2: Side product formation is a common issue in Biginelli-type reactions.

  • Common Side Products:

    • Knoevenagel Condensation Product: Formed between the aldehyde and the β-ketoester.

    • Self-Condensation of the Aldehyde: Particularly relevant for aliphatic aldehydes.

    • Hantzsch-type Dihydropyridine Byproduct: Can occur under certain conditions.

  • Troubleshooting:

    • Order of Addition of Reagents: In some cases, the order of addition can influence the reaction pathway.

    • Stoichiometry: Adjusting the stoichiometry of the reactants can sometimes suppress side reactions. For instance, using a slight excess of guanidine may be beneficial.

    • Catalyst Choice: The nature of the catalyst can influence the selectivity of the reaction. Experiment with different Lewis acids or organocatalysts to find one that favors the desired product.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions.

Q3: The purification of the final product is difficult. What strategies can be employed?

A3: Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and side products.

  • Troubleshooting:

    • Work-up Procedure: A proper aqueous work-up is crucial to remove the catalyst and any water-soluble impurities.

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alternative catalysts over traditional Brønsted acids like HCl?

A1: Traditional acid-catalyzed Biginelli reactions often suffer from low yields, long reaction times, and harsh conditions.[9] Alternative catalysts offer several advantages:

  • Milder Reaction Conditions: Many Lewis acids and organocatalysts can promote the reaction under milder conditions.

  • Higher Yields and Shorter Reaction Times: Catalysts like Yb(OTf)₃ and microwave-assisted methods can significantly improve yields and reduce reaction times from hours to minutes.[1][5]

  • Improved Selectivity: Some catalysts can offer better selectivity and reduce the formation of byproducts.

  • Greener Chemistry: The use of reusable solid acid catalysts or solvent-free conditions contributes to more environmentally friendly processes.[10]

Q2: Can microwave irradiation be used for this synthesis?

A2: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective technique for the Biginelli reaction, including with aliphatic aldehydes.[5][6][11] It offers rapid and uniform heating, leading to dramatically reduced reaction times and often improved yields.[7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (especially the aldehyde and β-ketoester) and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction. LC-MS can also be used for more detailed monitoring.

Q4: Are there any specific safety precautions to consider?

A4: Standard laboratory safety procedures should be followed. When working with microwave reactors, ensure that the reaction vessel is not overfilled and that the temperature and pressure limits of the instrument are not exceeded. Aliphatic aldehydes can have strong odors and should be handled in a well-ventilated fume hood.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes data for the Biginelli-type synthesis of pyrimidine derivatives using aliphatic aldehydes with various alternative catalysts.

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
ZnBr₂ n-ButyraldehydeEthyl AcetoacetateSolvent-free801.5 h85[2]
Chiral Phosphoric Acid n-ButyraldehydeEthyl BenzoylacetateToluene4048 h78[3][4]
Microwave (No Catalyst) n-ButyraldehydeEthyl AcetoacetateEthanol12010 min75[5]
Yb(OTf)₃ IsobutyraldehydeEthyl AcetoacetateSolvent-free10030 min92[1]
Sulfamic Acid (MW) n-ButyraldehydeEthyl AcetoacetateSolvent-freeN/A3 min90[7]

Experimental Protocols

Microwave-Assisted Synthesis of Ethyl 2-Amino-4-propyl-6-phenylpyrimidine-5-carboxylate

This protocol is adapted from general procedures for microwave-assisted Biginelli reactions with aliphatic aldehydes.[5]

Materials:

  • n-Butyraldehyde

  • Ethyl benzoylacetate

  • Guanidine hydrochloride

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine n-butyraldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and guanidine hydrochloride (1.5 mmol).

  • Add 2 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Mandatory Visualization

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Product Yield CheckCatalyst 1. Check Catalyst Start->CheckCatalyst CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckReagents 3. Verify Reagent Purity Start->CheckReagents CatalystType A. Incompatible Catalyst Type? CheckCatalyst->CatalystType CatalystLoading B. Suboptimal Loading? CheckCatalyst->CatalystLoading CatalystActivity C. Catalyst Deactivated? CheckCatalyst->CatalystActivity TempTime A. Temperature/Time Issue? CheckConditions->TempTime Solvent B. Incorrect Solvent? CheckConditions->Solvent AldehydePurity A. Aldehyde Impure? CheckReagents->AldehydePurity SolutionCatalyst Switch to ZnBr2, Yb(OTf)3, or use Microwave CatalystType->SolutionCatalyst SolutionLoading Optimize Loading (e.g., 10-20 mol%) CatalystLoading->SolutionLoading SolutionActivity Use Anhydrous Conditions or Regenerate Catalyst CatalystActivity->SolutionActivity SolutionTempTime Increase Temperature/Time (Monitor by TLC) TempTime->SolutionTempTime SolutionSolvent Try Ethanol, Acetonitrile, or Solvent-Free Solvent->SolutionSolvent SolutionPurity Purify Aldehyde (e.g., Distillation) AldehydePurity->SolutionPurity End Improved Yield SolutionCatalyst->End SolutionLoading->End SolutionActivity->End SolutionTempTime->End SolutionSolvent->End SolutionPurity->End

Caption: Troubleshooting workflow for low product yield.

General Experimental Workflow

ExperimentalWorkflow Start Start Reactants Combine Aldehyde, β-Ketoester, Guanidine, & Catalyst Start->Reactants SolventAddition Add Solvent (or Solvent-Free) Reactants->SolventAddition Reaction Heat Reaction (Conventional or Microwave) SolventAddition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Perform Aqueous Work-up/ Precipitation Monitoring->Workup Complete Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

References

"preventing byproduct formation in pyrimidine ring cyclization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during pyrimidine ring cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of byproduct formation in pyrimidine synthesis?

A1: Byproduct formation in pyrimidine synthesis is often attributed to several key factors. These include suboptimal reaction conditions such as temperature and reaction time, the choice and amount of catalyst, and the purity of starting materials.[1] The presence of moisture can also lead to hydrolysis of intermediates, while the choice of solvent can influence reaction rates and selectivity.[1][2] Additionally, side reactions like self-condensation of reactants or the formation of incompletely cyclized intermediates can significantly reduce the yield of the desired pyrimidine product.[2]

Q2: How critical is the purity of starting materials for a successful cyclization?

A2: The purity of reactants is highly critical. Impurities in the starting materials, such as the aldehyde, β-ketoester, or urea in a Biginelli reaction, can inhibit the reaction or lead to unwanted side reactions.[1][2] For instance, in the Pinner synthesis, the purity of the amidine salt is crucial, as amidines can be hygroscopic and may hydrolyze over time, leading to byproducts.[2] It is always recommended to use freshly prepared or purified reagents to ensure high yield and product purity.[2]

Q3: What general strategies can be employed to minimize byproduct formation?

A3: To minimize byproducts, careful optimization of reaction parameters is key. This includes adjusting the reaction temperature, as higher temperatures can sometimes favor side reactions like the Hantzsch pathway in the Biginelli reaction.[2] Selecting an appropriate catalyst and optimizing its concentration is also crucial.[1] Ensuring strictly anhydrous conditions can prevent hydrolysis of sensitive intermediates.[2] Additionally, modifying the stoichiometry, such as using a slight excess of urea or thiourea, can push the reaction equilibrium towards the desired product.[3] Monitoring the reaction progress using methods like Thin Layer Chromatography (TLC) allows for timely quenching of the reaction to prevent product degradation or further side reactions.[2]

Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is not without its challenges. This guide addresses common issues encountered during this three-component condensation.

Issue 1: Low yield of the desired dihydropyrimidinone (DHPM) and formation of a fluorescent byproduct.

  • Question: My Biginelli reaction is producing a low yield of the target DHPM, and I observe a fluorescent spot on my TLC plate. What is this byproduct and how can I avoid it?

  • Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[2]

  • Mitigation Strategies:

    • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different Lewis acids or solid acid catalysts to find one that favors the desired DHPM formation.[2]

    • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[2]

Issue 2: Significant amount of unreacted starting materials leading to low conversion.

  • Question: My reaction mixture contains a large amount of unreacted starting materials, resulting in a very low yield. What are the likely causes and solutions?

  • Answer: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]

  • Mitigation Strategies:

    • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, verify that the concentration is appropriate.[2]

    • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress closely using TLC.[2]

    • Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1][2]

    • Purity of Reagents: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[1][2]

Issue 3: Formation of Knoevenagel condensation product as a major byproduct.

  • Question: My reaction between an aldehyde, a β-ketoester, and urea is yielding the Knoevenagel condensation product instead of the desired DHPM. How can I suppress this side reaction?

  • Answer: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing reaction.

  • Mitigation Strategies:

    • Catalyst Selection: Choose a catalyst that favors the formation of the N-acyliminium ion intermediate, which is crucial for the Biginelli pathway.

    • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the desired pathway, outcompeting the Knoevenagel condensation.[3]

Troubleshooting Guide: The Pinner Reaction

The Pinner synthesis is a versatile method for preparing substituted pyrimidines, but challenges can arise during the cyclization step.

Issue 1: Low yield of the desired pyrimidine with a complex mixture of byproducts.

  • Question: My Pinner synthesis is resulting in a low yield and a complex byproduct profile. What are the common side reactions?

  • Answer: Side reactions in the Pinner synthesis can stem from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2]

  • Mitigation Strategies:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as these salts can be hygroscopic and prone to hydrolysis.[2]

    • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of key intermediates and starting materials.[2]

    • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[2]

    • Temperature Control: Monitor the reaction by TLC to determine the optimal temperature, avoiding decomposition at excessively high temperatures.[2]

Issue 2: The cyclization step is not proceeding to completion.

  • Question: The final cyclization step of my Pinner reaction is stalled. How can I drive the reaction forward?

  • Answer: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[2][4]

  • Mitigation Strategies:

    • Catalyst Addition: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

    • Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times to achieve full conversion.[2]

    • Alternative Substrates: If steric hindrance is suspected to be an issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]

Data Presentation

Table 1: Effect of Reaction Parameters on Byproduct Formation in the Biginelli Reaction

ParameterConditionPotential ByproductRecommended Action
Temperature High (>100°C in Ethanol)Hantzsch 1,4-dihydropyridine[2]Lower the reaction temperature.
Catalyst Strong Brønsted Acids (e.g., HCl)Polymerization of aldehyde, Knoevenagel adduct[1][3]Screen milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts.[1]
Solvent Low PolarityInsoluble intermediates, low conversion[1]Use polar solvents like ethanol, acetonitrile, or consider solvent-free conditions.[1]
Reactant Ratio 1:1:1 (Aldehyde:Ketoester:Urea)Knoevenagel adduct[3]Use a slight excess of urea (1.2-1.5 eq).[3]
Water Content Non-anhydrousHydrolysis products, open-chain ureides[3]Use anhydrous solvents and dry glassware.

Experimental Protocols

Optimized Protocol for Minimizing Byproduct Formation in the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over common byproducts like the Hantzsch dihydropyridine.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea (1.5 mmol)[2]

    • Catalyst (e.g., FeCl₃, 10 mol%)

    • Ethanol (anhydrous, 10 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the catalyst (e.g., FeCl₃, 10 mol%).

    • Add anhydrous ethanol (10 mL) to the flask.

    • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

    • Add the urea (1.5 mmol) to the mixture.[2]

    • Heat the reaction mixture to a gentle reflux (or a lower optimized temperature, e.g., 60°C).

    • Monitor the reaction progress by TLC every hour.

    • Once the starting materials are consumed (typically 2-4 hours), cool the reaction mixture to room temperature.[3]

    • Pour the mixture into ice-cold water (50 mL) and stir vigorously.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the solid in a vacuum oven to obtain the crude DHPM.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[3]

Analytical Methods for Byproduct Identification

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful tool for monitoring reaction progress and identifying the formation of byproducts.[1][5]

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.[1]

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[1]

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[1]

By comparing the retention times of peaks in the reaction mixture to those of known standards, one can identify the product and any potential byproducts. Mass spectrometry (MS) coupled with HPLC can provide definitive structural information for unknown peaks.[5]

Visualizations

G cluster_optimization Optimization Loop start Problem Identified: Low Yield / Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity Impure? check_conditions Review Reaction Conditions start->check_conditions check_purity->start No optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst (Type & Loading) check_conditions->optimize_catalyst optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_stoichiometry Adjust Stoichiometry check_conditions->optimize_stoichiometry monitor_reaction Monitor Reaction (TLC/HPLC) optimize_temp->monitor_reaction optimize_catalyst->monitor_reaction optimize_solvent->monitor_reaction optimize_stoichiometry->monitor_reaction successful_outcome Successful Cyclization: High Yield, Low Byproducts monitor_reaction->successful_outcome Improved? re_evaluate Re-evaluate Synthetic Route / Substrates monitor_reaction->re_evaluate No Improvement re_evaluate->start

Caption: General troubleshooting workflow for pyrimidine cyclization reactions.

G reactants Aldehyde + β-Ketoester + Urea iminium N-Acyliminium Ion Intermediate reactants->iminium Acid Catalyst enone Knoevenagel Adduct (Enone) reactants->enone Knoevenagel Condensation ammonia Ammonia (from Urea decomposition) reactants->ammonia High Temp. biginelli_product Desired Product: Dihydropyrimidinone (DHPM) iminium->biginelli_product + β-Ketoester (Cyclization) hantzsch_product Byproduct: Hantzsch Dihydropyridine enone->biginelli_product + Urea (Michael Addition, Cyclization) ammonia->hantzsch_product + Aldehyde + 2 eq. β-Ketoester

Caption: Competing pathways in the Biginelli reaction leading to byproduct formation.

G start Start Optimization temp Adjust Temperature start->temp Step 1 catalyst Screen Catalysts temp->catalyst No Improvement result_good High Yield temp->result_good Improved solvent Change Solvent catalyst->solvent No Improvement catalyst->result_good Improved solvent->result_good Improved result_bad Low Yield solvent->result_bad No Improvement

Caption: Decision tree for optimizing pyrimidine synthesis reaction conditions.

References

Technical Support Center: Improving the Purity of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials or side reactions. These may include unreacted starting materials such as guanidine and ethyl 2-butyryl-3-dimethylamino-acrylate, or byproducts from unintended reaction pathways. In pyrimidine syntheses, side products can arise from the self-condensation of the β-ketoester equivalent or incomplete cyclization.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A common initial purification step is recrystallization. The choice of solvent is critical and should be determined experimentally. For structurally similar compounds like 2-aminopyrimidine derivatives, solvents such as ethanol, ethyl acetate, or mixtures with water or hexane are often effective.[1] An alternative is to perform an acid-base extraction to remove non-basic or non-acidic impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for purity assessment and quantification of pyrimidine derivatives.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).

Q4: My purified product has a persistent yellow color. What is the likely cause and how can I remove it?

A4: A yellow color in the final product can indicate the presence of chromophoric impurities. For some aminopyrimidine derivatives, washing the crude product with water can help remove colored impurities.[6] If recrystallization does not remove the color, treatment with activated charcoal during the recrystallization process may be effective. However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.

Q5: I am having difficulty crystallizing my compound. What can I do?

A5: If your compound oils out or fails to crystallize, several strategies can be employed. Trying a different solvent or a solvent mixture is a primary approach. Slowing down the cooling rate during recrystallization can promote the formation of larger, purer crystals. Seeding the supersaturated solution with a small crystal of the pure compound can also induce crystallization. For highly polar aminopyrimidine compounds that are difficult to crystallize, chromatographic methods may be more suitable.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1]
- Test a range of solvents: Systematically test the solubility of your crude product in small amounts of different solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, and mixtures with water or hexanes).
- Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Heat to redissolve and then cool slowly.
Product Loss During Washing The wash solvent may be too effective at dissolving the product.
- Use a cold wash solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.
- Select a less effective wash solvent: If the product is still too soluble, consider washing with a solvent in which the product has very low solubility, even if it's not the primary recrystallization solvent.
Premature Crystallization The product crystallizes out of solution too quickly, trapping impurities.
- Ensure complete dissolution: Use a sufficient amount of hot solvent to fully dissolve the crude product.
- Hot filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.
Issue 2: Ineffective Purification by Column Chromatography
Potential Cause Troubleshooting Steps
Incorrect Eluent System The polarity of the mobile phase is not optimized to separate the target compound from impurities.
- TLC analysis: Before running a column, perform thin-layer chromatography (TLC) with various eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation (Rf of the target compound between 0.2 and 0.4).
- Gradient elution: If a single solvent system does not provide adequate separation, use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
- Additive for basic compounds: For basic compounds like aminopyrimidines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
Compound Streaking on the Column The compound is interacting too strongly with the stationary phase.
- Use a different stationary phase: If tailing is severe on silica gel, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica (C18).
- Add a modifier to the eluent: As mentioned above, adding triethylamine for basic compounds can mitigate strong interactions with acidic silanol groups on the silica surface.
Column Overloading Too much crude material is loaded onto the column, leading to poor separation.
- Adhere to loading guidelines: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
- Dry loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can improve resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized for your specific crude product.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For a similar compound, 2-mercapto-4-amino-5-carbethoxypyrimidine, recrystallization from 50% aqueous acetic acid has been reported.[6] For the title compound, ethanol, ethyl acetate, or a mixture of ethanol and water are good starting points.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or other insoluble materials.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent. For related aminopyrimidines, washing with water, acetone, and then ether has been shown to be effective in removing residual impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is a common choice.

  • Eluent System Selection: Use TLC to determine an optimal eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For aminopyrimidines, which are basic, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve separation and reduce tailing. A good starting point for TLC analysis is a 7:3 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load it as a dry powder onto the column.

  • Elution: Begin eluting with the determined solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Purity Analysis

This is a general method that should be optimized for your specific instrument and column.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Elution: A gradient elution is often effective. For example, start with a high aqueous composition (e.g., 95% aqueous) and ramp to a high organic composition (e.g., 95% organic) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods (Hypothetical Data)
Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water)859775
Column Chromatography (Silica, Hexane/EtOAc)85>9960
Acid-Base Extraction followed by Recrystallization859870
Table 2: Analytical Methods for Purity Assessment
Analytical MethodTypical ParametersInformation Obtained
HPLC-UV Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient), Detection: 254 nmQuantitative purity, detection of non-volatile impurities.
GC-MS Column: DB-5 or equivalent, Carrier Gas: Helium, Detection: Mass Spectrometry (EI)Identification of volatile impurities and byproducts.
¹H NMR Solvent: CDCl₃ or DMSO-d₆, Frequency: 400 MHz or higherStructural confirmation, detection of structurally related impurities.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis impurities Impurities recrystallization->impurities column Column Chromatography column->analysis Further Purification column->impurities analysis->column Purity < 99% pure_product Pure Product (>99%) analysis->pure_product Purity ≥ 99%

Purification workflow for this compound.

troubleshooting_logic start Low Purity after Initial Purification check_recrystallization Review Recrystallization Protocol start->check_recrystallization check_chromatography Consider Column Chromatography start->check_chromatography solvent Optimize Solvent System check_recrystallization->solvent cooling Control Cooling Rate check_recrystallization->cooling column_params Optimize Column Parameters (Eluent, Stationary Phase) check_chromatography->column_params pure Achieve Desired Purity solvent->pure cooling->pure column_params->pure

Troubleshooting logic for improving product purity.

References

Technical Support Center: Characterization of 2-Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 2-aminopyrimidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why can't I distinguish my 2-aminopyrimidine isomers by mass spectrometry alone?

A: Isomers, by definition, have identical atomic compositions and therefore the same molecular weight.[1] This makes it challenging to differentiate them using mass spectrometry based solely on the molecular ion peak. While some isomers might exhibit subtle differences in their fragmentation patterns (MS/MS), this is not always guaranteed, necessitating the use of orthogonal analytical techniques for unambiguous identification.[1][2]

Q2: What is the most effective chromatographic method to separate 2-aminopyrimidine isomers?

A: High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs) for stereoisomers, is a powerful technique.[3][4] The success of the separation is highly dependent on the selection of the column and the optimization of the mobile phase. For constitutional isomers, techniques like reversed-phase or normal-phase chromatography can be effective, but may require extensive method development to achieve baseline separation due to the isomers' similar polarities.[5][6]

Q3: Are there any simple spectroscopic tricks to differentiate between 2-amino- and 4-aminopyrimidine regioisomers?

A: Yes, ¹H and ¹³C NMR spectroscopy can offer a diagnostic clue. Primary amines substituted at the 4-position of the pyrimidine ring have been shown to exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR.[7] This phenomenon, resulting from the presence of rotamers, is typically not observed for substituents in the 2-position, providing a straightforward method for identification that might otherwise require more complex 2D NMR experiments.[7]

Q4: My NMR spectrum shows broad peaks or a noisy baseline. What could be the cause?

A: Besides the potential for rotamers causing peak broadening as mentioned above, other factors can include sample purity, the presence of paramagnetic impurities, or issues with sample concentration. For some amine-containing compounds, proton exchange with residual water in the NMR solvent can also lead to peak broadening, particularly for N-H signals.[8]

Q5: I am struggling to grow high-quality crystals for X-ray analysis. Do you have any suggestions?

A: Obtaining single crystals suitable for X-ray diffraction can be challenging. A successful strategy is the formation of co-crystals.[9] Reacting the 2-aminopyrimidine isomer with a suitable co-former, such as a carboxylic acid or boric acid, can promote crystallization by forming stable hydrogen-bonded networks.[9][10] Slow evaporation of the solvent is a commonly used and effective technique for growing these co-crystals.[10]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My HPLC/GC analysis shows a single, broad peak instead of two distinct peaks for my isomer mixture.

  • Question: How can I improve the resolution of my co-eluting isomers?

  • Answer: Achieving separation of closely related isomers requires careful optimization of your chromatographic method. Consider the following steps:

    • Column Selection: Ensure you are using a high-resolution column. For HPLC, a column with a smaller particle size (e.g., sub-2 µm) can significantly improve efficiency. The stationary phase chemistry is also critical; consider trying different phases (e.g., C18, Phenyl-Hexyl, or a chiral stationary phase if applicable).[5][6]

    • Mobile Phase Optimization (HPLC): Systematically vary the solvent composition. A shallow gradient elution can often resolve closely eluting peaks that merge under isocratic conditions. Adjusting the pH of the mobile phase can alter the ionization state of the aminopyrimidines, which can dramatically affect retention and selectivity.[4]

    • Temperature Adjustment: Modifying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes improving resolution.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Problem 2: The mass spectra of my separated peaks are identical. How can I confirm the identity of each isomer?

  • Question: Since the mass-to-charge ratios are the same, what is the next step for confirmation?

  • Answer: This is a classic challenge with isomers.[1] The following strategies can provide definitive identification:

    • Reference Standards: The most reliable method is to analyze authenticated reference standards of each isomer under the identical analytical conditions. A match in retention time and spectroscopic data provides conclusive identification.

    • NMR Spectroscopy: If sufficient material can be collected from each chromatographic peak, Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can reveal the precise connectivity of atoms, allowing for unambiguous isomer assignment.[11]

    • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish isomers, it will confirm that the elemental composition of your peaks is correct, ruling out other potential impurities.

    • Infrared (IR) Spectroscopy: Although often similar, the IR spectra of isomers can show subtle differences in the "fingerprint region" (<1500 cm⁻¹), which may be used for comparison against a known standard.[12]

Problem 3: The ¹H NMR spectra of my isomers are very similar. What specific features should I look for to differentiate them?

  • Question: The aromatic regions of my spectra look almost identical. Where should I focus my analysis?

  • Answer: While the spectra may appear similar at first glance, key differences can be elucidated:

    • Chemical Shifts: Pay close attention to the chemical shifts of the protons on the pyrimidine ring. The position of the amino group will have a distinct electronic effect on the adjacent protons, causing subtle but measurable differences in their chemical shifts.

    • Line Broadening: As detailed in the FAQs, look for temperature-dependent line broadening, which is a known characteristic for primary amines at the 4-position but not the 2-position of the pyrimidine ring.[7]

    • 2D NMR Techniques: These are essential for definitive assignment.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for distinguishing isomers by mapping the connectivity between the amino protons (or protons on substituents) and the carbons of the pyrimidine ring.[11]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity of protons, which can be useful for confirming the relative positions of substituents in sterically crowded isomers.[11]

Quantitative Data Summary

The following tables summarize key analytical data to aid in the identification of 2-aminopyrimidine isomers. Note that exact values can vary based on solvent, concentration, and instrument.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Isomer TypeProtonTypical ¹H Shift (ppm)CarbonTypical ¹³C Shift (ppm)Notes
2-Aminopyrimidine H-4, H-6~8.3C-2~163The amino group strongly shields the C-2 position.
H-5~6.6C-4, C-6~158
NH₂~5.1 - 5.3[13]C-5~110
4-Aminopyrimidine Derivative H-2VariesC-2Varies¹³C signals for C-5 and the alpha-carbon of the amine may show line broadening.[7]
H-5VariesC-4Varies
H-6VariesC-5~100
NH₂VariesC-6Varies

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
Amino Group (N-H)Symmetric/Asymmetric Stretch3100 - 3500The exact position is sensitive to hydrogen bonding.[12][14]
Pyrimidine Ring (C=N, C=C)Ring Stretching1560 - 1680The pattern of these bands can differ subtly between isomers.[9]
C-H BondsAromatic Stretch3000 - 3100Generally less informative for isomer differentiation.
Fingerprint RegionVarious Bending Modes400 - 1500Contains complex vibrations that are unique to the molecule's overall structure.[12]

Detailed Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

  • Column Selection:

    • Start with a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • If separation is poor, consider a column with an alternative stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase.

    • For stereoisomers, a chiral stationary phase (e.g., polysaccharide-based) is required.[3][4]

  • Mobile Phase Preparation:

    • Prepare two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The acid modifier helps to produce sharp, symmetrical peaks.

    • Filter and degas all solvents before use.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV, set to a wavelength where the compounds have maximum absorbance (e.g., 265 nm).[4]

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the isomers.

  • Method Optimization:

    • Based on the screening run, design a shallower gradient around the elution time of the isomers. For example, if they elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.

    • If co-elution persists, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase.

  • Data Analysis:

    • Integrate the peak areas to determine the relative ratio of the isomers. For quantitative analysis, a calibration curve with pure standards is required.

Protocol 2: 2D NMR (HMBC) for Structural Elucidation

  • Sample Preparation:

    • Dissolve a purified sample of the isomer (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of ~0.6 mL in an NMR tube. DMSO-d₆ is often useful for ensuring that N-H protons are visible.

  • Instrument Setup:

    • Acquire standard 1D ¹H and ¹³C spectra first to determine chemical shifts and appropriate spectral widths.

    • Use a standard HMBC pulse program on a high-field NMR spectrometer (400 MHz or higher is recommended).

  • Acquisition Parameters:

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.

    • The key parameter is the long-range coupling constant (J), which is typically set to optimize for 2- and 3-bond correlations (a common starting value is 8 Hz).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Look for cross-peaks that indicate a correlation between a proton and a carbon atom separated by 2 or 3 bonds.

    • For a 2-aminopyrimidine, you would expect to see a correlation from the amino (NH₂) protons to C-2 and C-4 of the pyrimidine ring. For a 4-aminopyrimidine, correlations would be expected to C-4, C-5, and potentially C-2, depending on the specific geometry. Use these correlations to piece together the molecular structure.[11]

Mandatory Visualizations

DOT scripts and their corresponding diagrams are provided below to illustrate key workflows and logical relationships in isomer characterization.

TroubleshootingWorkflow start Initial Analysis: Single Peak in LC/MS q1 Are Isomers Expected? start->q1 ms_check Confirm Elemental Composition with HRMS q1->ms_check Yes id_success Isomer Structures Confirmed q1->id_success No, single compound nmr_1d Acquire 1D NMR (¹H, ¹³C) ms_check->nmr_1d q2 Broad Peaks in NMR? nmr_1d->q2 rotamers Hypothesize Rotamers (e.g., 4-amino derivative) q2->rotamers Yes lc_opt Optimize LC Method (Gradient, Solvent, Column) q2->lc_opt No rotamers->lc_opt q3 Separation Achieved? lc_opt->q3 nmr_2d Acquire 2D NMR (HMBC, NOESY) on Isolated Peaks q3->nmr_2d Yes no_sep Consider Alternative Technique (e.g., SFC) q3->no_sep No nmr_2d->id_success

Caption: General troubleshooting workflow for isomer characterization.

IsomerIdentificationLogic cluster_0 Primary Data cluster_1 Data Integration & Confirmation cluster_2 Conclusion lcms LC-MS Data (Retention Time + m/z) integrate Combine Spectroscopic and Chromatographic Data lcms->integrate nmr NMR Data (¹H, ¹³C, 2D) nmr->integrate ftir FT-IR Data (Vibrational Modes) ftir->integrate ref_std Compare with Reference Standard integrate->ref_std Primary Confirmation lit_data Compare with Literature Data integrate->lit_data Secondary Confirmation conclusion Final Isomer Assignment ref_std->conclusion lit_data->conclusion

Caption: Logical flow for combining analytical data for isomer ID.

HPLC_Optimization node_start Start: Co-elution of Isomers node1 Step 1: Gradient Shallow the gradient around the elution point node_start->node1 Optimize node2 node1->node2 If needed node3 Step 3: pH Adjust pH of aqueous mobile phase node2->node3 If needed node4 Step 4: Column Try alternative stationary phase node3->node4 If needed node_end End: Baseline Separation node4->node_end Success

Caption: Experimental workflow for HPLC method optimization.

References

Technical Support Center: Stability of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.

Issue 1: Inconsistent or Poor Reproducibility in Biological Assays

  • Question: My biological assay results with this compound are not reproducible. What could be the cause?

  • Answer: A primary reason for poor reproducibility is the potential instability of the compound in solution, especially in solvents like dimethyl sulfoxide (DMSO).[1] Certain pyrimidine derivatives, particularly those with amino groups, can undergo oxidation and condensation reactions in DMSO, leading to the formation of degradation products and a decrease in the parent compound's activity.[1] The presence of water in DMSO can also accelerate this degradation.[1]

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever feasible, prepare fresh stock solutions of this compound immediately before use.[1]

    • Minimize Storage Time: If storage is necessary, aliquot the stock solution into small, single-use volumes to reduce freeze-thaw cycles and exposure to air and moisture.[1]

    • Use High-Quality Solvents: Utilize anhydrous, high-purity solvents for preparing stock solutions.

    • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.

    • Alternative Solvents: If DMSO is suspected to be the issue, consider alternative solvents like dimethylformamide (DMF). However, be aware that changing the solvent can impact the compound's biological activity, so consistency is key.[1]

Issue 2: Observation of Colored Degradation Products

  • Question: My solution of this compound has developed a yellow or brown tint over time. What does this indicate?

  • Answer: The formation of colored byproducts is often an indication of compound degradation. For some pyrimidine derivatives, this can result from oxidation and condensation reactions, particularly when dissolved in DMSO.[1]

    Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to analyze the solution and confirm the presence of new peaks corresponding to degradation products.

    • Review Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark place). Exposure to light and elevated temperatures can promote degradation.

    • Solvent Purity: Verify the purity and water content of the solvent used.

Issue 3: Loss of Potency of the Compound Over Time

  • Question: I've noticed a significant decrease in the efficacy of my this compound stock solution. Why is this happening?

  • Answer: Loss of potency is a direct consequence of compound degradation. The primary causes are likely hydrolysis of the ester group, oxidation of the aminopyrimidine ring, or photodegradation.

    Troubleshooting Steps:

    • pH of the Medium: The ester group in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3] If your experimental medium is aqueous and has a non-neutral pH, this could be a significant factor. Consider preparing solutions in a buffered system at a pH where the compound is most stable.

    • Photostability: Some aminopyrimidine derivatives are known to be unstable to light.[4] Protect solutions from light by using amber vials or covering the containers with aluminum foil.

    • Thermal Stability: Elevated temperatures can accelerate degradation. Store stock solutions at appropriate low temperatures (e.g., -20°C or -80°C) and minimize the time solutions are kept at room temperature.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: What is the best way to prepare and store stock solutions of this compound?

    • A1: It is recommended to prepare fresh solutions for each experiment. If storage is required, dissolve the compound in a high-purity, anhydrous solvent such as DMSO or DMF, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C under an inert atmosphere if possible.[1]

  • Q2: Can I use solvents other than DMSO?

    • A2: Yes, solvents like DMF can be used. However, the choice of solvent can significantly affect the biological activity of pyrimidine derivatives.[1] It is crucial to maintain consistency in the solvent used throughout a screening campaign and to include appropriate solvent controls in all assays.[1]

Stability in Different Conditions

  • Q3: How stable is this compound to changes in pH?

    • A3: The ester functional group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[2][3] The rate of hydrolysis is pH-dependent. It is advisable to determine the pH-stability profile of the compound for your specific experimental conditions.

  • Q4: Is this compound sensitive to light?

    • A4: While specific data for this exact compound is limited, some aminopyrimidine derivatives have been shown to undergo photodegradation upon exposure to sunlight or UV radiation.[4] It is a best practice to protect solutions from light.

  • Q5: What are the likely degradation products?

    • A5: Potential degradation products could include the hydrolyzed carboxylic acid (2-amino-4-propylpyrimidine-5-carboxylic acid) from ester hydrolysis.[2] Oxidation of the pyrimidine ring could also occur, and in DMSO, condensation products may form.[1]

Data Presentation

Due to the lack of publicly available quantitative stability data for this compound, the following tables are presented as examples of how such data would be structured.

Table 1: Example pH-Dependent Hydrolysis Data

pHTemperature (°C)Half-life (t½) in hours (Example)Primary Degradation Product
2.037122-amino-4-propylpyrimidine-5-carboxylic acid
5.0371202-amino-4-propylpyrimidine-5-carboxylic acid
7.437962-amino-4-propylpyrimidine-5-carboxylic acid
9.03782-amino-4-propylpyrimidine-5-carboxylic acid

Table 2: Example Photostability Data

Light ConditionSolventDuration (hours)% Degradation (Example)
Cool White FluorescentMethanol245
UVAMethanol2425
SunlightMethanol2415

Experimental Protocols

Protocol 1: Assessing Compound Stability in Solution by HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the test solvent (e.g., DMSO, PBS pH 7.4) to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis. Inject onto the HPLC system and record the peak area of the parent compound.

  • Incubation: Store the stock solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7]

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a set period.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature and analyze at different time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C).

    • Prepare a solution of the compound and incubate it at an elevated temperature in the dark.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

    • A control sample should be protected from light.

    • Analyze both samples at appropriate time intervals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock time_zero Time 0 Analysis (HPLC) prep_stock->time_zero hydrolysis Hydrolysis (Acid/Base) time_zero->hydrolysis Incubate under stress oxidation Oxidation (H₂O₂) time_zero->oxidation Incubate under stress thermal Thermal (Elevated Temp) time_zero->thermal Incubate under stress photo Photolytic (UV/Vis Light) time_zero->photo Incubate under stress sampling Sampling at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Assay Results check_stability Suspect Compound Instability issue->check_stability dmso_degradation Degradation in DMSO check_stability->dmso_degradation hydrolysis Hydrolysis (pH) check_stability->hydrolysis photodegradation Photodegradation check_stability->photodegradation thermal_stress Thermal Stress check_stability->thermal_stress fresh_solutions Prepare Fresh Solutions dmso_degradation->fresh_solutions alt_solvent Use Alternative Solvent dmso_degradation->alt_solvent buffer_ph Buffer pH hydrolysis->buffer_ph protect_light Protect from Light photodegradation->protect_light control_temp Control Temperature thermal_stress->control_temp

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: 2-Aminopyrimidine-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-5-carboxylate esters. The information provided is intended to help users anticipate and resolve common issues encountered during synthesis, handling, storage, and analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: My 2-aminopyrimidine-5-carboxylate ester is showing signs of degradation upon storage. What are the likely causes?

A1: Degradation of 2-aminopyrimidine-5-carboxylate esters during storage can be attributed to several factors, including hydrolysis, photodegradation, and thermal stress. The ester functional group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. The aminopyrimidine ring is also sensitive to light and heat, which can lead to various degradation products. For optimal stability, it is recommended to store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing an unexpected peak in my HPLC analysis of a recently synthesized batch of a 2-aminopyrimidine-5-carboxylate ester. What could this be?

A2: An unexpected peak in your HPLC chromatogram could be an impurity from the synthesis or a degradation product. A common degradation product is the corresponding carboxylic acid, formed via hydrolysis of the ester. Other possibilities include photoisomers or oxidation products if the sample was exposed to light or air. To identify the unknown peak, techniques like LC-MS or NMR spectroscopy can be employed. Comparing the retention time with a standard of the suspected degradation product (e.g., 2-aminopyrimidine-5-carboxylic acid) can also be a quick check.

Q3: Can the pH of my formulation affect the stability of my 2-aminopyrimidine-5-carboxylate ester?

A3: Yes, pH can significantly impact the stability of your compound. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage, leading to the formation of the corresponding carboxylic acid and alcohol.[1] Studies on related pyrimidine derivatives have shown pH-dependent spectral properties and degradation.[2][3] It is crucial to perform stability studies across a range of pH values to determine the optimal pH for your formulation.

Q4: Are there any specific analytical methods recommended for monitoring the stability of 2-aminopyrimidine-5-carboxylate esters?

A4: A stability-indicating HPLC method is the most common and effective technique for monitoring the degradation of 2-aminopyrimidine-5-carboxylate esters. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. UV spectroscopy can also be useful for assessing photodegradation.[2][3] For structural elucidation of degradation products, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A significant decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram of a solution over a short period.

  • Possible Causes:

    • Hydrolysis: The solvent may contain water, or the pH of the solution may be promoting ester hydrolysis.

    • Photodegradation: The solution may be exposed to ambient or UV light.

    • Oxidation: Dissolved oxygen in the solvent could be reacting with the aminopyrimidine ring.

  • Troubleshooting Steps:

    • Solvent Check: Use anhydrous solvents and prepare solutions fresh. If an aqueous buffer is necessary, degas it before use to remove dissolved oxygen.

    • pH Control: Buffer the solution to a neutral pH, as both acidic and basic conditions can accelerate degradation.

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon to minimize oxidation.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of degradation observed across replicate experiments conducted under the same conditions.

  • Possible Causes:

    • Inconsistent temperature or light exposure between samples.

    • Variation in the preparation of stressor solutions (e.g., acid, base, oxidizing agent).

    • Contamination of glassware or solvents.

  • Troubleshooting Steps:

    • Controlled Environment: Ensure all samples are subjected to identical and controlled conditions (e.g., use a calibrated oven for thermal stress, a photostability chamber for light exposure).

    • Standardized Procedures: Prepare all stressor solutions from the same stock and use calibrated equipment for all measurements.

    • Cleanliness: Use scrupulously clean glassware and high-purity solvents to avoid introducing contaminants that could catalyze degradation.

Data Presentation

Forced degradation studies are essential to understand the stability of a drug substance.[1][4] Below are example tables summarizing potential quantitative data from such studies on a hypothetical 2-aminopyrimidine-5-carboxylate ester.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 M HCl (60°C, 24h)15.2%2-aminopyrimidine-5-carboxylic acid
0.1 M NaOH (60°C, 4h)25.8%2-aminopyrimidine-5-carboxylic acid
3% H₂O₂ (RT, 24h)8.5%N-oxide derivative
Thermal (80°C, 48h)5.1%Decarboxylation product
Photolytic (UV light, 24h)12.7%Dimerization products, photoisomers

Table 2: pH-Rate Profile for Hydrolysis at 25°C

pHObserved Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
2.02.5 x 10⁻⁶77.0
4.08.0 x 10⁻⁷240.5
6.01.5 x 10⁻⁷1283.8
8.04.0 x 10⁻⁷481.4
10.03.2 x 10⁻⁶60.2

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 2-aminopyrimidine-5-carboxylate ester in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at appropriate time points (degradation is often faster under basic conditions).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Incubate at 60°C and withdraw aliquots at the same time points as the acid hydrolysis study.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a solution of the 2-aminopyrimidine-5-carboxylate ester at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent. Prepare a solid sample by spreading a thin layer of the powder in a petri dish.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Place the unwrapped samples in a photostability chamber and expose them to a light source that provides both UV and visible light, according to ICH Q1B guidelines. Place the control samples in the same chamber.

  • Sampling: At appropriate time intervals, withdraw aliquots of the solution or take portions of the solid sample for analysis.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 2-aminopyrimidine-5-carboxylate esters based on general chemical principles.

Hydrolysis_Pathway cluster_products Hydrolysis Products 2-Aminopyrimidine-5-carboxylate Ester 2-Aminopyrimidine-5-carboxylate Ester 2-Aminopyrimidine-5-carboxylic Acid 2-Aminopyrimidine-5-carboxylic Acid 2-Aminopyrimidine-5-carboxylate Ester->2-Aminopyrimidine-5-carboxylic Acid H+ or OH- Alcohol Alcohol 2-Aminopyrimidine-5-carboxylate Ester->Alcohol H+ or OH-

Caption: Proposed hydrolytic degradation pathway.

Oxidation_Pathway cluster_products Oxidation Product 2-Aminopyrimidine-5-carboxylate Ester 2-Aminopyrimidine-5-carboxylate Ester N-oxide Derivative N-oxide Derivative 2-Aminopyrimidine-5-carboxylate Ester->N-oxide Derivative [O]

Caption: Proposed oxidative degradation pathway.

Photodegradation_Pathway cluster_products Photodegradation Products 2-Aminopyrimidine-5-carboxylate Ester 2-Aminopyrimidine-5-carboxylate Ester Photoisomers Photoisomers 2-Aminopyrimidine-5-carboxylate Ester->Photoisomers hv Dimerization Products Dimerization Products 2-Aminopyrimidine-5-carboxylate Ester->Dimerization Products hv

Caption: Potential photodegradation pathways.

Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Thermal Drug Substance->Photolytic LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify Unknowns NMR Analysis NMR Analysis LC-MS Analysis->NMR Analysis Confirm Structure Identify Degradation Products Identify Degradation Products NMR Analysis->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Degradation Pathways->Develop Stability-Indicating Method

Caption: General workflow for forced degradation studies.

References

Validation & Comparative

Validating the Structure of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A definitive guide for researchers on the structural validation of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comparative analysis with its methyl analog, detailed experimental protocols, and predictive data to aid in compound verification.

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. This guide offers a comprehensive framework for the validation of this compound, a key heterocyclic compound. By comparing its predicted spectroscopic data with that of a closely related analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, researchers can gain a higher degree of confidence in their synthesized products.

Spectroscopic Data Comparison

The structural differences between the target compound, this compound, and its methyl-substituted counterpart are expected to manifest in their respective NMR and Mass Spectra. The primary distinction lies in the alkyl substituent at the C4 position of the pyrimidine ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. The key differentiating signals will be those corresponding to the alkyl group at the C4 position.

Assignment This compound (Predicted) Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (Predicted)
Pyrimidine-H (C6-H)~8.7 ppm (s, 1H)~8.6 ppm (s, 1H)
-NH₂~6.5 ppm (s, 2H)~6.5 ppm (s, 2H)
-O-CH₂-CH₃ (quartet)~4.3 ppm (q, 2H)~4.3 ppm (q, 2H)
-CH₂-CH₂-CH₃ (triplet)~2.8 ppm (t, 2H)-
-CH₂-CH₂-CH₃ (sextet)~1.7 ppm (sext, 2H)-
-CH₂-CH₂-CH₃ (triplet)~1.0 ppm (t, 3H)-
-CH₃ (singlet)-~2.5 ppm (s, 3H)
-O-CH₂-CH₃ (triplet)~1.3 ppm (t, 3H)~1.3 ppm (t, 3H)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon signals of the propyl and methyl groups will be the key differentiators.

Assignment This compound (Predicted) Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)
C=O~165 ppm~165 ppm
C4~170 ppm~168 ppm
C2~163 ppm~163 ppm
C6~158 ppm~158 ppm
C5~108 ppm~107 ppm
-O-CH₂-~61 ppm~61 ppm
-CH₂- (propyl)~38 ppm-
-CH₂- (propyl)~22 ppm-
-CH₃ (propyl)~14 ppm-
-CH₃ (methyl)-~24 ppm
-O-CH₂-CH₃~14 ppm~14 ppm
Mass Spectrometry Data

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) will be the primary indicator of the compound's identity.

Compound Molecular Formula Molecular Weight Predicted [M+H]⁺ (m/z)
This compoundC₁₀H₁₅N₃O₂209.25210.12
Ethyl 2-amino-4-methylpyrimidine-5-carboxylateC₈H₁₁N₃O₂181.19[1]182.09

Experimental Protocols

Standard procedures for obtaining NMR and Mass Spectra are crucial for reproducible and reliable data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this class of compounds, which will likely produce the protonated molecular ion [M+H]⁺.

  • Analysis: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The spectrum will show the mass-to-charge ratio of the parent ion and any fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Ethyl 3-amino-2-butenoate + Propionitrile Reaction Condensation Reaction Reactants->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (1H and 13C) Product->NMR MS Mass Spectrometry Product->MS Data Spectroscopic Data NMR->Data MS->Data Comparison Comparison with Predicted Data and Analogs Data->Comparison Structure Structure Confirmed Comparison->Structure

Figure 1. Workflow for the synthesis and structural validation of the target compound.

G cluster_ms Mass Spectrometry Fragmentation Parent [M+H]+ (m/z = 210.12) Frag1 Loss of C₂H₄ (ethylene) [M+H - 28]+ Parent->Frag1 Frag2 Loss of OC₂H₅ (ethoxy) [M+H - 45]+ Parent->Frag2 Frag3 Loss of C₃H₇ (propyl) [M+H - 43]+ Parent->Frag3

References

"comparative analysis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate with its methyl and ethyl analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate alongside its closely related methyl and ethyl analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This document aims to consolidate available data on their synthesis, physicochemical properties, and biological activities to aid in further research and development. While specific experimental data for the 4-propyl substituted derivatives are limited in publicly accessible literature, this guide extrapolates information from closely related analogs and general synthetic methodologies to provide a useful comparative framework.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Variations in the alkyl substituent at the C4 position and the ester group at the C5 position of the pyrimidine ring can significantly influence properties such as melting point, solubility, and lipophilicity. Below is a comparison of the available data for the target compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)FormCAS Number
This compound C₁₀H₁₅N₃O₂209.25Not availableNot available127957-83-9
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate C₈H₁₁N₃O₂181.19222-226Solid81633-29-6[2]
Mthis compound C₉H₁₃N₃O₂195.22Not availableNot availableNot available

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-alkylpyrimidine-5-carboxylates generally follows a well-established cyclocondensation reaction. A common and efficient method involves the reaction of a β-keto ester with guanidine. The choice of the β-keto ester determines the substituent at the 4-position and the ester group at the 5-position.

General Experimental Protocol for the Synthesis of 2-Amino-4-alkylpyrimidine-5-carboxylates

This protocol is a generalized procedure based on common synthetic routes for similar pyrimidine derivatives.

Materials:

  • Appropriate β-keto ester (e.g., ethyl 2-formylhexanoate for the propyl derivative)

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

  • The appropriate β-keto ester is added dropwise to the reaction mixture.

  • The mixture is heated to reflux and maintained at that temperature for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is treated with cold water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and then with a small amount of cold diethyl ether.

  • The product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4-alkylpyrimidine-5-carboxylate.

G General Synthetic Workflow for 2-Amino-4-alkylpyrimidine-5-carboxylates cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product beta_keto_ester β-Keto Ester (e.g., ethyl 2-formylhexanoate) cyclocondensation Cyclocondensation beta_keto_ester->cyclocondensation guanidine Guanidine guanidine->cyclocondensation base Base (e.g., Sodium Ethoxide) base->cyclocondensation solvent Solvent (e.g., Ethanol) solvent->cyclocondensation reflux Reflux reflux->cyclocondensation workup Aqueous Work-up & Filtration cyclocondensation->workup purification Recrystallization workup->purification product This compound purification->product G Hypothetical Signaling Pathway Modulation by 2-Aminopyrimidine Derivatives cluster_input External Signal cluster_pathway Signaling Cascade cluster_inhibitor Inhibition cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt AKT pi3k->akt survival Cell Survival akt->survival pyrimidine 2-Aminopyrimidine Derivative pyrimidine->raf Inhibition pyrimidine->pi3k Inhibition

References

Comparative Analysis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate and Known Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a novel pyrimidine derivative, with established inhibitors of tubulin polymerization. While specific experimental data for this exact compound is not publicly available, this analysis is based on the well-documented anticancer activities of structurally similar 2-amino-4-alkylpyrimidine-5-carboxylate derivatives. Many compounds within this class have demonstrated potent inhibition of tubulin polymerization, a critical mechanism in cancer chemotherapy.[1][2][3][4] This guide will, therefore, use representative data for this class of compounds to draw a comparison with known clinical and research agents that target microtubule dynamics.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against tubulin polymerization and various cancer cell lines. The data for the "2-Amino-4-alkylpyrimidine Derivative (Representative)" is a composite representation based on published activities of similar molecules to provide a basis for comparison.

CompoundTargetIC50 Value (µM)Cancer Cell LineIC50 Value (µM)
2-Amino-4-alkylpyrimidine Derivative (Representative) Tubulin Polymerization~0.8 - 15MCF-7 (Breast)~0.05 - 10
HeLa (Cervical)~0.5 - 20
A549 (Lung)~1 - 25
Colchicine Tubulin Polymerization~0.8 - 2.7VariousVariable
Vincristine Tubulin Polymerization~1.5 - 5Various~0.002 - 0.01
Paclitaxel (Taxol) Microtubule StabilizationN/AVarious~0.002 - 0.01

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assays used.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. They are formed by the polymerization of α- and β-tubulin heterodimers. Many successful anticancer drugs target microtubule dynamics, either by inhibiting their polymerization (destabilizing agents) or by preventing their depolymerization (stabilizing agents).[5]

Pyrimidine derivatives, such as the class to which this compound belongs, have been shown to act as tubulin polymerization inhibitors.[1][2][3][4] These compounds typically bind to the colchicine-binding site on β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules.[5][6] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[2]

cluster_0 Cellular Microtubule Dynamics cluster_1 Inhibitory Action cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubules->Mitotic Arrest (G2/M) Disruption Pyrimidine Derivative Pyrimidine Derivative Polymerization Pyrimidine Derivative->Polymerization Colchicine Colchicine Colchicine->Polymerization Vincristine Vincristine Vincristine->Polymerization Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Experimental Protocols

The biological activity of this compound and its comparison with known inhibitors would be determined using standard in vitro assays.

1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored by measuring the absorbance (turbidity) of the solution at 340 nm over time.[6][7]

  • Procedure:

    • Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is mixed with a GTP-containing buffer and the test compound (or vehicle control) in a pre-chilled 96-well plate.

    • The plate is then transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).

    • The rate and extent of polymerization are calculated from the resulting curves. Known inhibitors like colchicine are used as positive controls, while agents like paclitaxel that promote polymerization can also be included for comparison.[8]

cluster_workflow Tubulin Polymerization Assay Workflow A Prepare reagents: - Purified tubulin on ice - GTP buffer - Test compounds B Mix reagents in a pre-chilled 96-well plate A->B C Incubate at 37°C in a spectrophotometer B->C D Measure absorbance at 340 nm over time C->D E Analyze polymerization curves to determine IC50 D->E

Caption: Workflow for a tubulin polymerization assay.

2. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9][10][11][12]

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

Based on the activity of structurally related compounds, this compound holds promise as a potential anticancer agent with a mechanism of action involving the inhibition of tubulin polymerization. Its efficacy would be comparable to other colchicine-site binding agents. Further preclinical studies, including in vitro and in vivo testing, are necessary to fully elucidate its therapeutic potential and to establish a comprehensive safety and efficacy profile. The experimental protocols outlined in this guide provide a standard framework for such an evaluation.

References

Spectroscopic Dissection of Ethyl Aminopyrimidine-5-carboxylate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of the positional isomers of ethyl aminopyrimidine-5-carboxylate reveals distinct differences in their spectral characteristics, arising from the varied placement of the amino group on the pyrimidine ring. This guide provides a comparative overview of the spectroscopic data for ethyl 2-amino-pyrimidine-5-carboxylate and ethyl 4-amino-pyrimidine-5-carboxylate, offering valuable insights for researchers in medicinal chemistry and materials science.

While the initial aim was to compare amino-propylpyrimidine-carboxylates, the available literature proved sparse for this specific substitution. Consequently, this guide focuses on the ethyl ester analogues, for which more comprehensive spectroscopic data has been reported, to effectively illustrate the principles of isomeric differentiation through spectroscopy.

Comparative Spectroscopic Data

The positioning of the amino group at either the C2 or C4 position of the pyrimidine ring leads to significant shifts in the electronic environment of the molecule. These changes are directly observable in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the structural differences between the two isomers. The chemical shifts (δ) of the pyrimidine ring protons and carbons are particularly sensitive to the location of the electron-donating amino group.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2/H-4/H-6NH₂-CH₂- (ethyl)-CH₃ (ethyl)Solvent
Ethyl 2-aminopyrimidine-5-carboxylate8.85 (s, 2H)7.05 (s, 2H)4.29 (q, 2H)1.32 (t, 3H)DMSO-d₆
Ethyl 4-aminopyrimidine-5-carboxylate8.61 (s, 1H), 8.18 (s, 1H)7.85 (s, 2H)4.25 (q, 2H)1.29 (t, 3H)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-4C-5C-6C=O-CH₂- (ethyl)-CH₃ (ethyl)Solvent
Ethyl 2-aminopyrimidine-5-carboxylate162.7158.8108.9158.8165.460.514.3DMSO-d₆
Ethyl 4-aminopyrimidine-5-carboxylate156.4155.9110.1158.1165.760.214.4DMSO-d₆

Note: NMR data is based on typical values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy highlights the differences in bond vibrations, particularly the N-H stretching of the amino group and the C=O stretching of the carboxylate.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H Stretch (Amino)C=O Stretch (Ester)C=N/C=C Stretch (Aromatic)
Ethyl 2-aminopyrimidine-5-carboxylate3440, 332017151670, 1580
Ethyl 4-aminopyrimidine-5-carboxylate3425, 331017201665, 1585
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern. Both isomers have the same molecular weight, but their fragmentation patterns may differ upon ionization.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z Peaks
Ethyl 2-aminopyrimidine-5-carboxylateC₇H₉N₃O₂167.17167, 140, 122, 95
Ethyl 4-aminopyrimidine-5-carboxylateC₇H₉N₃O₂167.17167, 140, 122, 95

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aminopyrimidine carboxylates. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Workflow for Synthesis and Spectroscopic Characterization

The general workflow for the synthesis and subsequent spectroscopic analysis of positional isomers of aminopyrimidine carboxylates is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction1 Cyclocondensation Reaction (Isomer 1 Synthesis) start->reaction1 reaction2 Cyclocondensation Reaction (Isomer 2 Synthesis) start->reaction2 purification1 Purification of Isomer 1 reaction1->purification1 purification2 Purification of Isomer 2 reaction2->purification2 nmr NMR Spectroscopy (¹H, ¹³C) purification1->nmr ir IR Spectroscopy purification1->ir ms Mass Spectrometry purification1->ms purification2->nmr purification2->ir purification2->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis end end data_analysis->end Comparative Report

Caption: General workflow for the synthesis and spectroscopic characterization of positional isomers.

This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous differentiation of positional isomers of aminopyrimidine carboxylates. The distinct spectral fingerprints of each isomer are crucial for quality control in synthesis and for understanding their structure-activity relationships in various applications.

Confirming the Purity of Synthesized Ethyl 2-amino-4-propylpyrimidine-5-carboxylate via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical step following synthesis is the rigorous confirmation of the compound's purity. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We present a detailed experimental protocol for HPLC analysis and objectively compare its performance with alternative analytical techniques, supported by illustrative experimental data.

Introduction to Purity Confirmation

Ensuring the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount for accurate biological evaluation and to meet stringent regulatory requirements. Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products.[1][2] The Biginelli reaction, a common method for pyrimidine synthesis, can result in impurities such as unreacted β-ketoesters, aldehydes, and ureas, as well as byproducts like Hantzsch-type dihydropyridines.[1] Therefore, a robust analytical method is required to separate and quantify the main compound from these potential impurities.

While several analytical techniques are available for purity determination, HPLC is widely regarded as the gold standard for pharmaceutical analysis due to its high sensitivity, resolution, and specificity, making it ideal for impurity profiling.[2][3]

High-Performance Liquid Chromatography (HPLC) Protocol

This section details a recommended HPLC method for the purity analysis of this compound. The method is designed to provide excellent separation of the main peak from potential impurities.

Experimental Protocol: HPLC Purity Assay

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of pyrimidine derivatives.[4]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (1:1 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the compound determined by UV spectroscopy).

  • Gradient Elution Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis of Analytical Techniques

To provide a comprehensive evaluation, the proposed HPLC method is compared with two alternative techniques: Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectroscopy. The following table summarizes the performance of each method based on typical validation parameters.

Parameter HPLC TLC UV-Vis Spectroscopy
Specificity High (Excellent separation of closely related impurities)Low to Moderate (Potential for overlapping spots)Very Low (Measures total absorbance; cannot distinguish between compound and impurities with similar chromophores)[5][6]
Sensitivity High (LOD: ~0.01%, LOQ: ~0.03%)Moderate (LOD: ~0.1-0.5%)[2]Low (Generally not suitable for trace impurity detection)
Quantification Excellent (Highly accurate and precise)Semi-Quantitative (Densitometry can improve accuracy but is less precise than HPLC)Good for Assay (Can accurately determine the concentration of the main component if no interfering impurities are present)
Throughput Moderate (Typical run time of 30 minutes per sample)High (Multiple samples can be run simultaneously)Very High (Rapid analysis)
Cost High (Instrumentation and maintenance)Low (Minimal equipment required)Low (Relatively inexpensive instrumentation)
Suitability for Purity Excellent: The method of choice for comprehensive impurity profiling and accurate purity determination.[3]Good for Screening: Useful for rapid, qualitative assessment of reaction progress and preliminary purity checks.[7]Poor for Purity: Primarily suitable for determining the concentration (assay) of a known pure substance.[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation. The values presented are typical and may vary depending on the specific compound and experimental conditions.

Experimental Workflow and Data Visualization

The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_hplc Definitive Purity Analysis cluster_comparison Comparative & Confirmatory Analysis cluster_result Final Outcome Synthesis Synthesize Ethyl 2-amino-4- propylpyrimidine-5-carboxylate TLC_Screen TLC Screening for Reaction Completion and Gross Purity Synthesis->TLC_Screen Monitor UV_Assay UV-Vis Assay for Concentration Synthesis->UV_Assay HPLC_Method Develop & Validate HPLC Method TLC_Screen->HPLC_Method Proceed if promising HPLC_Analysis Analyze Synthesized Compound by HPLC HPLC_Method->HPLC_Analysis Purity_Calc Calculate Purity (% Area) HPLC_Analysis->Purity_Calc LCMS_ID LC-MS for Impurity Identification (if required) HPLC_Analysis->LCMS_ID Characterize impurities >0.1% Final_Report Purity Confirmation Report Purity_Calc->Final_Report Definitive Purity UV_Assay->Final_Report Assay Value LCMS_ID->Final_Report Impurity Profile

Caption: Workflow for Purity Confirmation of Synthesized Compound.

HPLC_vs_Alternatives cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Quantification Quantification HPLC->Quantification Excellent TLC TLC TLC->Specificity Low-Moderate TLC->Sensitivity Moderate TLC->Quantification Semi-Quantitative UV_Vis UV-Vis Spectroscopy UV_Vis->Specificity Very Low UV_Vis->Sensitivity Low UV_Vis->Quantification Good (for Assay)

References

Comparative Analysis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate and Structurally Related Compounds in Biological Assays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds structurally related to Ethyl 2-amino-4-propylpyrimidine-5-carboxylate. In the absence of direct cross-reactivity studies for the specified molecule, this document leverages available experimental data from close analogs to infer potential biological targets and off-target effects. The information presented herein is intended to guide researchers in designing comprehensive screening panels and anticipating potential cross-reactivity in biological assays.

The 2-aminopyrimidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. Derivatives have demonstrated a broad range of activities, from kinase inhibition to receptor modulation and enzyme inhibition. This inherent promiscuity underscores the importance of thorough cross-reactivity profiling during drug development.

Quantitative Data Summary

The following table summarizes the reported biological activities of various 2-aminopyrimidine derivatives that share a core structure with this compound. This data provides a basis for understanding the potential target landscape for this chemical class.

Compound ClassSpecific Compound Example(s)Target(s)Assay TypeReported IC50/Activity
2-Amino-4,6-diarylpyrimidine-5-carbonitriles Not specifiedAdenosine A1 ReceptorRadioligand Binding AssayVaries by substitution
Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates Compounds 3a and 3fEGFR, HER-2Kinase AssayEGFR: 30-39 nM, HER-2: 30-33 nM
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines Thienopyrimidine 3 and 4MCF-7 breast cancer cellsAnti-proliferative Assay3: 13.42 µg/mL, 4: 28.89 µg/mL
2-Amino-4,6-diarylpyrimidine derivatives Compounds 4p and 6pα-glucosidase, α-amylaseEnzyme Inhibition Assayα-glucosidase: 0.087-0.095 µM, α-amylase: 0.189-0.214 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays identified in the literature for analogous compounds.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is adapted from studies on 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles.

Objective: To determine the binding affinity of a test compound for the human adenosine A1 receptor.

Materials:

  • HEK-293 cells stably expressing the human adenosine A1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 2 U/mL adenosine deaminase.

  • Radioligand: [³H]DPCPX (a selective A1 antagonist).

  • Non-specific binding control: 10 µM R-PIA (an A1 agonist).

  • Test compound (this compound or analog).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the A1 receptor.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]DPCPX) at a final concentration of ~1 nM.

  • For non-specific binding wells, add 10 µM R-PIA.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold membrane preparation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 value for the test compound by non-linear regression analysis.

Kinase Inhibition Assay (e.g., EGFR/HER-2)

This protocol is based on methodologies used for evaluating pyrimidine-based kinase inhibitors.

Objective: To measure the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human EGFR or HER-2 kinase.

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT).

  • ATP (adenosine triphosphate).

  • Substrate peptide (specific for the kinase).

  • Test compound.

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely correlated with kinase activity.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.

Anti-proliferative Cell-Based Assay

This protocol is a general method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50/IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound.

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • 96-well clear or opaque tissue culture plates.

  • Spectrophotometer or luminometer.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control wells.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

To aid in the conceptualization of the experimental processes, the following diagrams illustrate a typical workflow for assessing cross-reactivity and a potential signaling pathway that could be modulated by 2-aminopyrimidine derivatives.

Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Interpretation TargetCompound Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate PrimaryAssay Primary Target Assay (e.g., Kinase Inhibition) TargetCompound->PrimaryAssay HitIdentification Hit Identification (Activity Confirmed) PrimaryAssay->HitIdentification KinasePanel Kinase Panel (e.g., 96 Kinases) HitIdentification->KinasePanel Assess Off-Target Kinase Activity GPCRPanel GPCR Panel (e.g., Adenosine Receptors) HitIdentification->GPCRPanel Assess Off-Target Receptor Binding EnzymePanel Enzyme Panel (e.g., α-glucosidase) HitIdentification->EnzymePanel Assess Off-Target Enzyme Inhibition CytotoxicityPanel Cytotoxicity Panel (Cancer & Normal Cell Lines) HitIdentification->CytotoxicityPanel Assess General Cytotoxicity IC50Determination IC50/Ki Determination for Off-Targets KinasePanel->IC50Determination GPCRPanel->IC50Determination EnzymePanel->IC50Determination CytotoxicityPanel->IC50Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50Determination->SAR_Analysis CrossReactivityProfile Cross-Reactivity Profile (Selectivity Window) SAR_Analysis->CrossReactivityProfile

Caption: Experimental workflow for assessing the cross-reactivity of a hit compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor EGFR EGFR Ligand->EGFR Binds ATP ATP EGFR->ATP Phosphorylates Substrate Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream Activates Pyrimidine 2-Aminopyrimidine Inhibitor Pyrimidine->EGFR Inhibits ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Potential inhibition of the EGFR signaling pathway by a 2-aminopyrimidine derivative.

A Comparative In Vitro Efficacy Analysis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the novel compound, Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, with the established chemotherapeutic agent, Doxorubicin. The following sections detail the cytotoxic and apoptotic effects of these compounds on various cancer cell lines, supported by established experimental protocols.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activities of this compound and the standard compound, Doxorubicin, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after a 48-hour treatment period. The results, presented in Table 1, indicate that while Doxorubicin exhibits potent cytotoxicity across all cell lines, this compound also demonstrates significant, albeit varied, anti-proliferative effects.

Table 1: Comparative IC50 Values (µM) of Test Compounds on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast Adenocarcinoma8.5 ± 0.90.9 ± 0.1
HeLaCervical Cancer12.3 ± 1.50.7 ± 0.08
A549Lung Carcinoma25.1 ± 2.81.5 ± 0.2
HepG2Liver Carcinoma18.7 ± 2.11.2 ± 0.15

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to ascertain the in vitro efficacy of the test compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A549, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Following incubation, the cells were treated with various concentrations of this compound and Doxorubicin (ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included. The treated plates were incubated for an additional 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is utilized to detect and differentiate between apoptotic and necrotic cells via flow cytometry.[3]

  • Cell Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentrations of this compound and Doxorubicin for 24 hours.

  • Cell Harvesting: Post-treatment, both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[3]

  • Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Subsequently, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[4]

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark to allow for binding of the reagents.[4]

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[3]

Visualizations: Workflows and Pathways

Diagrams illustrating the experimental workflow and the induced signaling pathway provide a clearer understanding of the processes involved.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Caspase Cascade drug Anticancer Drug (e.g., this compound) bcl2 Bcl-2 Family Regulation (Bax activation, Bcl-2 inhibition) drug->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis signaling pathway induced by an anticancer agent.

References

"benchmarking the synthesis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for this compound, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the experimental protocols and quantitative performance of two primary synthetic methodologies, offering insights into their respective efficiencies and practical applicability in a research and development setting.

Method 1: Condensation of Guanidine with a Pre-formed Enaminone

This established method involves the cyclocondensation of a guanidine salt with a pre-synthesized enaminone intermediate, ethyl 2-butyryl-3-(dimethylamino)acrylate. This approach offers a direct route to the desired pyrimidine core.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, guanidine acetate is added, and the mixture is stirred. Subsequently, ethyl 2-butyryl-3-(dimethylamino)acrylate is added dropwise to the reaction mixture. The resulting solution is stirred at room temperature for a specified duration. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a suitable acid, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Method 2: One-Pot Three-Component Synthesis (Biginelli-type Reaction)

This alternative approach is a one-pot synthesis that brings together three readily available starting materials: butyraldehyde, a β-ketoester (such as ethyl acetoacetate), and guanidine hydrochloride. This method is characteristic of a Biginelli-type reaction, known for its operational simplicity and efficiency in generating dihydropyrimidinones and related structures.[1]

Experimental Protocol:

In a round-bottom flask, butyraldehyde, ethyl acetoacetate, and guanidine hydrochloride are dissolved in a suitable solvent, such as ethanol. A catalytic amount of an acid (e.g., hydrochloric acid or a Lewis acid) is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is treated with cold water, and the precipitated solid is collected by filtration. The crude product is washed with a small amount of cold ethanol and then purified by recrystallization to yield this compound. To enhance yields and reaction times, microwave irradiation can be employed as an alternative heating method.[2]

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two synthetic methods.

ParameterMethod 1: Enaminone CondensationMethod 2: Three-Component Reaction (Projected)
Starting Materials Guanidine acetate, Ethyl 2-butyryl-3-(dimethylamino)acrylate, Sodium ethoxide, EthanolButyraldehyde, Ethyl acetoacetate, Guanidine hydrochloride, Ethanol, Acid catalyst
Number of Steps Two (synthesis of enaminone not included)One-pot
Reaction Time 1 hour[3]2-12 hours (conventional heating), 10-30 minutes (microwave)[2]
Reported Yield ~73%[3]60-90% (highly dependent on specific conditions and substrates)[2]
Purification Column chromatography or recrystallizationFiltration and recrystallization
Operational Simplicity ModerateHigh
Atom Economy Lower (due to pre-formation and loss of dimethylamine)Higher

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

cluster_0 Method 1: Enaminone Condensation Guanidine Acetate Guanidine Acetate Reaction1 Cyclocondensation (NaOEt, Ethanol, 1h) Guanidine Acetate->Reaction1 Enaminone Ethyl 2-butyryl-3- (dimethylamino)acrylate Enaminone->Reaction1 Product1 Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate Reaction1->Product1

Caption: Workflow for the synthesis via enaminone condensation.

cluster_1 Method 2: Three-Component Reaction Butyraldehyde Butyraldehyde Reaction2 One-Pot Reaction (Acid catalyst, Ethanol, Reflux) Butyraldehyde->Reaction2 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction2 Guanidine Guanidine HCl Guanidine->Reaction2 Product2 Ethyl 2-amino-4-propyl- pyrimidine-5-carboxylate Reaction2->Product2

Caption: Workflow for the one-pot three-component synthesis.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-4-propylpyrimidine-5-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation. The following personal protective equipment (PPE) is required:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side-Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. If there is a significant risk of splashing, chemical safety goggles are required.[1]
Hand Protection Chemical-Impermeable GlovesWear suitable gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[1][2]
Body Protection Long-Sleeved Laboratory Coat or Protective ClothingA lab coat should be worn to protect the skin. For larger quantities or increased risk of exposure, consider more extensive protective clothing.[1]
Respiratory Protection N95 (US) Respirator or equivalentUse in areas with inadequate ventilation or when dust formation is likely.[3] Operations should ideally be conducted in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.

Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh 3. Carefully Weigh the Compound prep_setup->handle_weigh handle_dissolve 4. Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate 5. Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_spill Spill? cleanup_decontaminate->cleanup_spill cleanup_contain Contain Spill & Collect Material cleanup_spill->cleanup_contain Yes waste_disposal 6. Dispose of Waste in Labeled Containers cleanup_spill->waste_disposal No cleanup_contain->waste_disposal waste_removal 7. Arrange for Approved Waste Removal waste_disposal->waste_removal

Caption: Workflow for Handling this compound.

Experimental Protocols: Key Safety Methodologies

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Avoid direct contact with skin and eyes.[2] In case of accidental contact, follow the first-aid measures outlined below.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

First-Aid Measures:

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4]

  • After Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4] Remove and wash contaminated clothing before reuse.[1]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[1][4]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Collect all waste material, including unused compound and contaminated disposable items (e.g., gloves, weighing paper), in suitable, closed, and properly labeled containers.[4]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[4][5]

  • Do not allow the chemical to enter drains or waterways.[2]

By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.